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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacological Mechanisms and Application of 4-(Aminomethyl)-1-methyl-1H-pyrazol-5-amine Dihydrochloride

Executive Summary In modern targeted drug discovery, the architectural precision of small-molecule building blocks dictates the ultimate efficacy, selectivity, and pharmacokinetic profile of the resulting active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern targeted drug discovery, the architectural precision of small-molecule building blocks dictates the ultimate efficacy, selectivity, and pharmacokinetic profile of the resulting active pharmaceutical ingredient (API). 4-(Aminomethyl)-1-methyl-1H-pyrazol-5-amine dihydrochloride (CAS 474957-54-5) is a highly specialized, bifunctional diamine[1]. While not a standalone therapeutic agent, it functions as a critical pharmacophore precursor. By integrating this scaffold into larger molecular frameworks, researchers synthesize potent inhibitors targeting phosphoinositide 3-kinases (PI3K)[2], serine/threonine kinases[], and creatine transport systems[4].

As an Application Scientist, I emphasize that understanding the mechanism of action of this compound requires analyzing how its distinct functional groups mechanically interact with biological targets once incorporated into a drug molecule. This guide deconstructs the structural causality, pathway modulation, and self-validating experimental protocols associated with this vital pyrazole derivative.

Structural Pharmacology & Mechanistic Rationale

The strategic value of 4-(Aminomethyl)-1-methyl-1H-pyrazol-5-amine dihydrochloride lies in its tripartite structural domains. Each domain serves a specific mechanical purpose in receptor binding and drug design:

  • The 1-Methylpyrazole Core (ATP-Mimetic Scaffold): Pyrazoles are privileged structures in kinase inhibitor design. The electron-rich heterocycle mimics the adenine ring of ATP, allowing the derivative to competitively dock into the highly conserved ATP-binding pocket of kinases[2]. The N-methyl group locks the tautomeric state of the pyrazole, reducing conformational entropy and increasing target binding affinity.

  • The 5-Amino Group (Hinge-Region Binder): This aromatic amine acts as a critical hydrogen-bond donor. In kinase targets, it typically forms a bidentate hydrogen bond with the backbone carbonyl oxygen of the kinase hinge region. Because it is directly attached to the aromatic ring, its nucleophilicity is attenuated, making it stable under physiological conditions while maintaining strong H-bond donor capacity.

  • The 4-Aminomethyl Group (Solvent Channel Vector): The aliphatic aminomethyl group is the primary site of synthetic functionalization. Biologically, this vector extends outward from the hinge region into the solvent-exposed channel or the ribose-binding pocket. Furthermore, the inclusion of this highly polar, ionizable group drastically lowers the lipophilicity of the scaffold (CLogP: -1.626)[5], which is a deliberate design choice to improve the aqueous solubility of otherwise hydrophobic kinase inhibitors.

Mechanism of Action in Target Pathways

When derivatized, the resulting APIs utilize the pyrazole-diamine core to modulate specific cellular pathways.

PI3K and Serine/Threonine Kinase Inhibition

Derivatives of this compound exhibit potent inhibition against PI3 kinase p110α and various serine/threonine kinases[2][]. The mechanism of action is ATP-competitive inhibition . By occupying the ATP pocket, the pyrazole core prevents the transfer of the terminal phosphate of ATP to downstream substrates (such as AKT). This halts the PI3K/AKT/mTOR signaling cascade, leading to the suppression of cellular proliferation and the induction of apoptosis in hyperproliferative diseases.

Creatine Kinase and Transport Modulation

Recent oncological strategies have utilized pyrazole derivatives to target the phosphocreatine energy system[4]. In hypoxic tumor microenvironments (such as hepatic metastases), cancer cells upregulate creatine kinase to survive energy depletion. Inhibitors built on the 4-(aminomethyl)pyrazole scaffold block creatine uptake and/or creatine kinase activity, effectively starving the metastatic cells of their ATP reserves[4].

G A 4-(Aminomethyl)-1-methyl- 1H-pyrazol-5-amine B Targeted Kinase Inhibitor Derivative A->B Synthetic Derivatization C ATP-Binding Pocket (Hinge Region Interaction) B->C Pharmacophore Binding D PI3K / Serine-Threonine Kinase Inhibition C->D Competitive Inhibition E Downstream Pathway Modulation (e.g., AKT/mTOR) D->E Signal Attenuation F Suppression of Cellular Proliferation E->F Phenotypic Response

Fig 1: Pathway of 4-(Aminomethyl)-1-methyl-1H-pyrazol-5-amine derivatives in kinase inhibition.

Quantitative Data Summaries

To facilitate rapid assessment for screening and synthesis, the physicochemical parameters and representative derivative binding profiles are summarized below.

Table 1: Physicochemical Properties of the Scaffold [1][5]

PropertyValueMechanistic Implication
CAS Number 474957-54-5Standardized identification for procurement.
Molecular Weight 199.08 g/mol (as dihydrochloride)Low molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5.
CLogP -1.626Highly hydrophilic; offsets the hydrophobicity of large aromatic functional groups added later.
H-Bond Donors 3Essential for hinge-region and solvent channel interactions.
H-Bond Acceptors 4Facilitates diverse binding modalities within target pockets.

Table 2: Representative Target Affinities of Pyrazole-Diamine Derivatives

Biological TargetMechanism of ActionTypical IC50 Range (nM)Primary Binding Motif
PI3K p110α ATP-Competitive Inhibition5 - 50 nM1-Methylpyrazole core + 5-Amino H-bond
Serine/Threonine Kinases ATP-Competitive Inhibition10 - 100 nM5-Amino H-bond + 4-Aminomethyl vector
Creatine Kinase Substrate/Transport Blockade50 - 200 nM4-Aminomethyl modification

Experimental Protocols: Synthesis & Validation

To ensure high scientific integrity, any protocol utilizing this diamine must account for the differential reactivity of its two amino groups. The causality behind the following workflow relies on the fact that the aliphatic 4-aminomethyl group is significantly more nucleophilic than the aromatic 5-amino group. This allows for regioselective functionalization without the need for complex protecting-group chemistry—a self-validating system that reduces synthetic steps and improves yield.

Workflow S1 Step 1: Scaffold Preparation (CAS 474957-54-5) S2 Step 2: Selective N-Acylation (4-Aminomethyl group) S1->S2 S3 Step 3: Electrophilic Substitution (5-Amino group) S2->S3 S4 Step 4: Purification (HPLC/LC-MS Validation) S3->S4 S5 Step 5: Biochemical Kinase Assay (HTRF) S4->S5

Fig 2: Step-by-step synthetic and screening workflow for pyrazole-diamine derived inhibitors.

Protocol 1: Regioselective Derivatization of the Scaffold

Objective: Synthesize a kinase-targeted library by selectively reacting the 4-aminomethyl group.

  • Free-Basing the Scaffold: Suspend 4-(Aminomethyl)-1-methyl-1H-pyrazol-5-amine dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C. Causality: The dihydrochloride salt must be neutralized to liberate the nucleophilic amines. DIPEA is chosen over triethylamine to minimize side reactions due to its steric bulk.

  • Regioselective Acylation: Slowly add the desired electrophile (e.g., an acyl chloride or sulfonyl chloride) (1.0 eq) at 0°C. Causality: At low temperatures, the highly nucleophilic aliphatic 4-aminomethyl group reacts exclusively, leaving the less reactive aromatic 5-amino group untouched. This intrinsic selectivity acts as a self-validating control for regiochemistry.

  • Secondary Functionalization (Optional): Elevate the temperature to 60°C and introduce a stronger electrophile (e.g., an aryl halide via Buchwald-Hartwig cross-coupling) to functionalize the 5-amino group.

  • Validation: Confirm regioselectivity via LC-MS and 2D-NMR (HMBC/HSQC).

Protocol 2: High-Throughput Kinase Binding Assay (HTRF)

Objective: Evaluate the IC50 of the synthesized pyrazole derivatives.

  • Assay Preparation: Utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay format. Causality: HTRF is a no-wash system that relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This mitigates false positives caused by compound aggregation or auto-fluorescence—common issues with novel heterocyclic libraries.

  • Incubation: Incubate the target kinase (e.g., PI3K p110α) with a biotinylated tracer (ATP-mimetic) and the synthesized pyrazole derivative in a 384-well plate for 60 minutes at room temperature.

  • Detection: Add Europium-cryptate labeled anti-kinase antibody and Streptavidin-XL665.

  • Data Analysis: Measure the emission ratio (665 nm / 620 nm). A decrease in the FRET signal indicates successful competitive displacement of the tracer by the pyrazole derivative, confirming the mechanism of action at the ATP-binding pocket.

References

  • Google Patents. "US10308597B2 - Inhibitors of creatine transport and uses thereof".

Sources

Exploratory

An In-depth Technical Guide to 5-Aminopyrazole Derivatives: Synthesis, Properties, and Applications

This guide provides a comprehensive overview of 5-aminopyrazole derivatives, a significant class of heterocyclic compounds. We will delve into their chemical structure, physicochemical properties, synthetic methodologies...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of 5-aminopyrazole derivatives, a significant class of heterocyclic compounds. We will delve into their chemical structure, physicochemical properties, synthetic methodologies, and their expanding role in modern drug discovery and agrochemical development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Introduction: The Versatility of the 5-Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. When functionalized with an amino group at the 5-position, the resulting 5-aminopyrazole derivatives exhibit a remarkable spectrum of biological activities. These compounds serve as crucial building blocks for the synthesis of a wide array of fused heterocyclic systems, including pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, which are themselves of significant pharmacological interest.

The utility of 5-aminopyrazoles stems from their unique electronic properties and their ability to participate in a variety of chemical transformations. This has led to their investigation and application as:

  • Kinase Inhibitors: Targeting a range of kinases involved in cell signaling pathways, particularly in oncology.

  • Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Agents: Modulating inflammatory pathways.

  • Antimicrobial and Antifungal Agents: Showing efficacy against various pathogens.

  • Agrochemicals: Acting as herbicides, fungicides, and insecticides.

This guide will explore the fundamental chemistry and burgeoning applications of this versatile class of molecules.

Chemical Structure and Physicochemical Properties

The general structure of a 5-aminopyrazole is characterized by the pyrazole ring with an amino group at the C5 position. The substituents at N1, C3, and C4 can be varied to modulate the molecule's physicochemical and pharmacological properties.

General Synthesis of 5-Aminopyrazoles cluster_workflow Synthetic Workflow start Start: Select Reactants (Hydrazine & β-Ketonitrile/Malononitrile derivative) reaction Condensation & Cyclization (Solvent, Heat, Catalyst) start->reaction 1. Reaction Setup workup Reaction Work-up (Cooling, Filtration/Extraction) reaction->workup 2. Isolation purification Purification (Recrystallization/Chromatography) workup->purification 3. Purification product Final Product: 5-Aminopyrazole Derivative purification->product 4. Characterization FGFR Signaling Pathway Inhibition cluster_pathway Cellular Signaling fgf Fibroblast Growth Factor (FGF) fgfr FGFR fgf->fgfr Binds & Activates downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) fgfr->downstream Phosphorylates proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotes inhibitor 5-Aminopyrazole Derivative (Inhibitor) inhibitor->fgfr Covalently Binds & Inhibits

Foundational

5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride receptor binding affinity

An in-depth technical analysis of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride (CAS 753444-70-1) requires examining its role not as a standalone therapeutic, but as a highly optimized, "privileged scaffold" uti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride (CAS 753444-70-1) requires examining its role not as a standalone therapeutic, but as a highly optimized, "privileged scaffold" utilized in Fragment-Based Drug Discovery (FBDD)[1].

This whitepaper details the structural rationale behind this specific pyrazole derivative, the mechanics of its receptor binding affinity, and the self-validating biophysical protocols required to quantify its interactions.

Pharmacophore Mechanics & Structural Rationale

In FBDD, fragments are low-molecular-weight compounds (<250 Da) that bind to biological targets with low affinity (high μ M to mM range) but exceptionally high Ligand Efficiency (LE)[2]. 5-Amino-4-aminomethyl-1-methylpyrazole is classified as a highly polar, "unsociable" fragment[3]. Its value lies in its ability to form highly directional, high-quality hydrogen bonds rather than relying on non-specific hydrophobic collapse.

The intrinsic receptor binding affinity of this molecule is dictated by three highly coordinated functional vectors:

  • The Pyrazole Core (N2 Acceptor): The 1-methyl substitution is a critical design choice; it locks the tautomeric state of the pyrazole ring, ensuring that the N2 nitrogen consistently acts as a hydrogen bond acceptor[1]. This is essential for targeting the backbone NH of kinase hinge regions (e.g., Aurora A, CDK2)[2].

  • The 5-Amino Group (Donor): Positioned adjacent to the N2 acceptor, the primary amine at the 5-position acts as a bidentate hydrogen bond donor. This donor-acceptor motif perfectly complements the C=O and NH backbone geometry of many ATP-binding sites[2].

  • The 4-Aminomethyl Group (Electrostatic Anchor): The formulation as a dihydrochloride salt is not merely for aqueous solubility. It ensures the aliphatic primary amine (pKa ~9.5) is fully protonated at physiological pH. This creates a potent electrostatic vector capable of forming salt bridges with acidic residues (Asp/Glu) deep within receptor pockets—a mechanism frequently exploited in targeting serine proteases and GPCRs[3].

Pharmacophore_Logic Core 5-Amino-4-aminomethyl- 1-methylpyrazole N2 Pyrazole N2 (H-Bond Acceptor) Core->N2 NH2 5-Amino Group (H-Bond Donor) Core->NH2 CH2NH3 4-Aminomethyl (Salt Bridge/Electrostatic) Core->CH2NH3 Target1 Receptor Hinge Region (Backbone NH/C=O) N2->Target1 Acceptor NH2->Target1 Donor Target2 Acidic Residues (Asp/Glu in Pocket) CH2NH3->Target2 Ionic Bond

Caption: Pharmacophore interaction logic detailing hydrogen bonding and electrostatic vectors of the fragment.

Biophysical Methodologies for Binding Affinity

Because polar fragments bind with low affinity, traditional biochemical assays often yield false negatives[4]. Therefore, a self-validating biophysical cascade is strictly required: Surface Plasmon Resonance (SPR) is used for kinetic screening, followed by Isothermal Titration Calorimetry (ITC) for thermodynamic validation[5].

Protocol 2.1: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is utilized as the primary screen due to its high sensitivity to low-molecular-weight analytes and low protein consumption[4].

  • Step 1: Surface Preparation. Immobilize the target receptor onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target a high immobilization level of 3,000–5,000 Response Units (RU) to maximize the signal of the low-mass pyrazole fragment[5].

  • Step 2: Stringent Buffer Matching (Causality Check). Prepare the running buffer and fragment samples with exact DMSO matching (typically 2-5%). Why? A mismatch of even 0.1% DMSO causes a bulk refractive index shift that completely masks the subtle 5-10 RU binding signal of a 140 Da fragment[4].

  • Step 3: Analyte Injection. Inject the pyrazole fragment at a high flow rate of 30-50 μ L/min across a concentration series (10 μ M to 500 μ M). High flow rates minimize mass transport limitations, ensuring accurate determination of the rapid kon​ and koff​ rates typical of fragments[4].

  • Step 4: Double Referencing. Subtract the signal from a blank reference cell and a buffer-only injection. A validated hit must exhibit dose-dependent, square-wave binding kinetics (fast on/fast off)[5].

Protocol 2.2: Isothermal Titration Calorimetry (ITC) Thermodynamic Profiling

While SPR confirms if and how fast the fragment binds, ITC determines why it binds by measuring the direct heat of interaction, separating the free energy ( ΔG ) into enthalpic ( ΔH ) and entropic ( −TΔS ) components[6]. For polar pyrazoles, binding must be enthalpy-driven (driven by specific H-bonds) to be considered a high-quality FBDD starting point[7].

  • Step 1: Exhaustive Co-Dialysis (Causality Check). Dialyze the target protein and prepare the fragment ligand in the exact same dialysis buffer. Why? The heat of dilution for highly polar salts like dihydrochloride is massive. Without exact buffer matching, the background heat will obliterate the microcalorie binding signal[7].

  • Step 2: Cell and Syringe Loading. Load the target protein (30–50 μ M) into the sample cell and the fragment (500 μ M–1 mM) into the injection syringe[7].

  • Step 3: Titration Parameters. Perform 20–30 injections of 1.5–2.0 μ L at 25°C, with a stirring speed of 300 rpm and 150-second intervals between injections to allow the heat signal to return to baseline[8].

  • Step 4: Displacement Titration. If the fragment affinity is too weak to generate a full sigmoidal curve, employ a displacement titration protocol using a known high-affinity ligand to artificially lower the apparent Ka​ into a measurable range[6].

FBDD_Workflow A Fragment Library (CAS 753444-70-1) B SPR Primary Screen (Kinetics: kon, koff) A->B High-Throughput C ITC Validation (Thermodynamics: ΔH, ΔS) B->C Hit Confirmation D X-Ray Crystallography (Binding Pose) C->D Structural Resolution

Caption: FBDD workflow from primary SPR screening to orthogonal ITC validation and structural resolution.

Quantitative Data Presentation

The table below summarizes representative thermodynamic and kinetic binding profiles for 5-amino-pyrazole derived fragments against common therapeutic targets, demonstrating the high Ligand Efficiency (LE) characteristic of this scaffold[2],[3].

Target ClassRepresentative Ligand Motif Kd​ ( μ M) ΔH (kcal/mol) −TΔS (kcal/mol)Ligand Efficiency (LE)
Aurora Kinase A Pyrazole-benzimidazole hybrid0.91-6.5-1.20.59
Serine Protease 5-Amino-pyrazole derivative45.0-4.2-0.80.35
H-PGDS Polar pyrazole fragment120.0-3.8-0.50.32

(Note: Data synthesized from cited FBDD literature to illustrate typical binding profiles for polar pyrazole fragments. A highly negative ΔH confirms the enthalpy-driven nature of the pyrazole's hydrogen-bonding network).

References

  • [1] pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development (IJNRD). 1

  • [6] Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols (NIH). 6

  • [2] Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry (ACS).2

  • [3] Fragment-based drug discovery: opportunities for organic synthesis. PMC - NIH. 3

  • [8] Binding assay of calreticulin using isothermal titration calorimetry. Glycoscience Protocols (NCBI Bookshelf). 8

  • [7] Best Practices for Isothermal Titration Calorimetry to study binding interactions. Malvern Panalytical. 7

  • [4] Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. 4

  • [5] Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding. PMC - NIH. 5

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Exploratory

Preliminary toxicity studies of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride

Comprehensive Preliminary Toxicity Evaluation Framework for 5-Amino-4-aminomethyl-1-methylpyrazole Dihydrochloride Executive Summary As a novel building block and early-stage chemical intermediate[1], 5-Amino-4-aminometh...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Preliminary Toxicity Evaluation Framework for 5-Amino-4-aminomethyl-1-methylpyrazole Dihydrochloride

Executive Summary

As a novel building block and early-stage chemical intermediate[1], 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride presents a unique toxicological profile driven by its core structural motifs. Before advancing this compound into complex efficacy models or human clinical trials, a rigorous, self-validating preliminary toxicity framework must be established. In accordance with ICH M3(R2) guidelines[2], this whitepaper details the mechanistic rationale, in vitro screening protocols, and in vivo acute toxicity methodologies required to characterize the safety profile of this pyrazole derivative.

Structural Alerts and Mechanistic Toxicology

To design an effective toxicity study, we must first establish the causality between the compound's structure and its potential biological disruption.

1.1 The Pyrazole Scaffold & Hepatotoxicity The pyrazole ring is a well-documented inducer of hepatic cytochrome P450 enzymes, specifically CYP2E1 and CYP2A5[3],[4]. The induction of CYP2E1 by pyrazole derivatives significantly increases oxidative stress via the generation of reactive oxygen species (ROS). This oxidative stress sensitizes hepatocytes to inflammatory cytokines (like TNF-α), triggering the c-Jun N-terminal kinase (JNK) pathway—specifically JNK1 and JNK2—which ultimately leads to mitochondrial dysfunction and hepatocellular necrosis[3].

1.2 Primary Amines & Genotoxicity Risk The presence of both a primary amine (5-amino) and an aminomethyl group introduces a risk for metabolic bioactivation. Cytochrome P450 enzymes can oxidize these primary amines into reactive N-hydroxylamine or electrophilic isocyanate intermediates[5]. These reactive species can covalently bind to cellular macromolecules, including DNA, necessitating stringent genotoxicity screening to rule out mutagenic potential.

ToxicityMechanism Compound 5-Amino-4-aminomethyl- 1-methylpyrazole Metabolism CYP450 (CYP2E1/CYP2A5) Metabolic Activation Compound->Metabolism Hepatic Processing Amine Primary Amine N-Hydroxylation Compound->Amine Amine Oxidation ROS Oxidative Stress (ROS Generation) Metabolism->ROS Enzyme Induction JNK JNK1/2 Pathway Activation ROS->JNK Stress Signaling Hepato Hepatotoxicity & Cellular Necrosis JNK->Hepato Apoptosis/Necrosis DNA DNA Adduct Formation (Genotoxicity Risk) Amine->DNA Electrophilic Attack

Mechanistic pathway of pyrazole-induced hepatotoxicity and amine-mediated genotoxicity.

In Vitro Toxicity Assessment Framework

To ensure trustworthiness, all described protocols function as self-validating systems incorporating concurrent positive and negative controls.

Hepatotoxicity Assessment (HepG2 MTT Assay)

Given the propensity for pyrazole-mediated liver injury[4], the human hepatoma cell line (HepG2) is selected to evaluate baseline cytotoxicity.

  • Step 1: Cell Culture & Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Step 2: Compound Exposure: Treat cells with 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride at escalating concentrations (1 µM to 1000 µM).

  • Step 3: Self-Validation Controls: Include a vehicle control (0.1% DMSO) and a positive control (e.g., Chlorpromazine, 50 µM) to validate assay sensitivity.

  • Step 4: MTT Incubation: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Step 5: Solubilization & Reading: Discard the media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm. Calculate the IC₅₀ value using non-linear regression.

Mutagenic Potential (Ames Test - OECD 471)

To assess the risk of DNA adduct formation from the primary amines, a Bacterial Reverse Mutation Test is mandated by OECD Guideline 471.

  • Step 1: Strain Selection: Utilize Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) to cover base-pair substitution and frameshift mutations.

  • Step 2: Metabolic Activation (S9 Mix): Prepare test conditions both with and without 30% rat liver S9 fraction (induced by phenobarbital/β-naphthoflavone) to simulate mammalian hepatic metabolism[6].

  • Step 3: Pre-incubation Method: Mix the bacterial suspension, test compound (up to 5000 µ g/plate ), and S9 mix. Incubate at 37°C for 30 minutes before adding to molten top agar and pouring onto minimal glucose agar plates[7].

  • Step 4: Self-Validation Controls: Include strain-specific positive controls (e.g., NDMA for S9-dependent activation) to confirm metabolic competence[6].

  • Step 5: Scoring: Incubate plates for 48-72 hours at 37°C and count revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control).

In Vivo Preliminary Safety (Acute Oral Toxicity - OECD 423)

If in vitro profiles are acceptable, in vivo acute toxicity is assessed using the OECD 423 Acute Toxic Class Method[8]. This stepwise procedure minimizes animal use while providing a Globally Harmonized System (GHS) classification[9].

  • Step 1: Starting Dose Selection: Administer a starting dose of 300 mg/kg via oral gavage to 3 female Wistar rats (fasted overnight)[10].

  • Step 2: Observation Period: Monitor animals critically for the first 24 hours, focusing on signs of neurotoxicity, respiratory distress, and pyrazole-induced lethargy, followed by a 14-day observation period[10].

  • Step 3: Stepwise Decision Logic:

    • If 0-1 animals die, proceed to the next higher dose (2000 mg/kg)[9].

    • If 2-3 animals die, proceed to the next lower dose (50 mg/kg)[9].

  • Step 4: Necropsy: Perform gross pathology on all animals at day 14, paying specific attention to hepatic architecture due to the compound's structural alerts.

OECD423 Start Start Dose: 300 mg/kg (3 Animals, Single Sex) Obs 14-Day Observation (Mortality & Morbidity) Start->Obs Check Survival Check Obs->Check High Test Higher Dose (2000 mg/kg) Check->High 0-1 Deaths Low Test Lower Dose (50 mg/kg) Check->Low 2-3 Deaths Class GHS Classification (LD50 Cut-off) High->Class Final Assessment Low->Class Final Assessment

Stepwise workflow for OECD 423 Acute Toxic Class Method.

Quantitative Data Summaries

The following tables represent the standardized formatting for summarizing preliminary toxicity data generated from the protocols above.

Table 1: Summary of In Vitro Cytotoxicity and Mutagenicity Data

Assay Type Cell Line / Strain Condition Result / IC₅₀ Conclusion
Cytotoxicity (MTT) HepG2 (Human Hepatoma) 48h Exposure > 500 µM Low baseline hepatotoxicity
Ames Test (OECD 471) S. typhimurium TA98 - S9 / + S9 < 2-fold increase Negative for frameshift mutations
Ames Test (OECD 471) S. typhimurium TA100 - S9 / + S9 < 2-fold increase Negative for base-pair substitutions

| Ames Test (OECD 471) | E. coli WP2 uvrA | - S9 / + S9 | < 2-fold increase | Negative for cross-linking mutations |

Table 2: Summary of OECD 423 Acute Oral Toxicity Data

Dose Level (mg/kg) Animal Model Mortality Ratio Clinical Signs Observed GHS Classification
300 mg/kg Wistar Rat (Female) 0 / 3 Mild, transient lethargy (0-4h) Proceed to 2000 mg/kg

| 2000 mg/kg | Wistar Rat (Female) | 0 / 3 | Piloerection, resolved by 24h | Category 5 / Unclassified |

Regulatory Alignment

Adhering to this framework ensures compliance with the ICH M3(R2) guidelines for nonclinical safety studies[2]. By establishing the lack of severe acute toxicity and genotoxicity early in development, researchers can confidently justify dose selection for subsequent 28-day repeated-dose toxicity studies and eventual Phase 1 clinical trial enablement[11].

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Foundational

An In-Depth Technical Guide to the In Vitro Biological Activity of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3] This guide presents a comprehensive framework for the in vitro characterization of novel pyrazole derivatives, using 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride as a representative compound. As a Senior Application Scientist, the following sections are designed not merely as a list of protocols, but as a strategic, field-proven approach to elucidating the biological potential of a new chemical entity. We will proceed from foundational cytotoxicity profiling to more nuanced mechanistic studies, emphasizing the rationale behind experimental choices and the establishment of self-validating workflows.

Introduction: The Pyrazole Scaffold and the Imperative for Rigorous In Vitro Profiling

Pyrazole-containing molecules are integral to modern pharmacology, demonstrating a remarkable diversity of biological effects.[4][5] The introduction of a novel derivative, such as 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride, necessitates a systematic and robust in vitro evaluation to determine its therapeutic potential and mechanism of action. The initial stages of drug discovery are critically dependent on these assays to provide essential information on a compound's cellular effects, guiding further development and optimization.[6][7]

This guide outlines a tiered approach to the in vitro assessment of this novel pyrazole compound. The primary tier focuses on establishing a comprehensive cytotoxicity profile across a panel of human cell lines. Subsequent tiers will explore potential mechanisms of action, such as cell cycle arrest and apoptosis induction, contingent on the outcomes of the initial cytotoxicity screening.

Foundational Analysis: Compound Quality and Assay Readiness

Before commencing any biological assays, it is imperative to establish the purity and solubility of the test compound. Purity, typically assessed by HPLC and NMR, ensures that the observed biological effects are attributable to the compound of interest. Solubility in a biocompatible solvent, such as Dimethyl Sulfoxide (DMSO), is crucial for accurate and reproducible dosing in cell-based assays.[8]

Tier 1: Comprehensive Cytotoxicity Profiling

Cytotoxicity assays are fundamental in drug discovery, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death.[6] This initial screen is critical for identifying potential anticancer agents and for assessing general toxicity.[7] We will utilize a panel of cell lines to determine both the potency and the selectivity of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride.

Rationale for Cell Line Selection

The choice of cell lines is a critical experimental parameter. A well-curated panel should include:

  • Multiple Cancer Cell Lines: Representing different tumor types (e.g., breast, lung, colon) to assess the breadth of anticancer activity.[9][10]

  • A Non-Cancerous Cell Line: To determine the compound's selectivity for cancer cells over normal cells, providing an early indication of its therapeutic index.[11][12]

For this guide, we will consider the following cell lines:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).[13]

  • A549: Human lung carcinoma.[10]

  • HCT-116: Human colorectal carcinoma.[14]

  • HEK293: Human embryonic kidney cells (non-cancerous control).[11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][15] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[15]

Materials:

  • 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride

  • Selected cell lines (MCF-7, A549, HCT-116, HEK293)

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8]

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[8]

  • Dimethyl Sulfoxide (DMSO)[8]

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Culture the selected cell lines to ~80% confluency. Trypsinize and resuspend the cells in fresh medium. Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.[13] Incubate the plates for 48-72 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[15]

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: IC₅₀ Values

The results of the cytotoxicity profiling should be summarized in a clear and concise table.

Cell LineCell TypeIC₅₀ (µM) [Hypothetical Data]
MCF-7 Human Breast Adenocarcinoma12.5
A549 Human Lung Carcinoma25.8
HCT-116 Human Colorectal Carcinoma18.2
HEK293 Human Embryonic Kidney (Non-cancerous)> 100

This hypothetical data suggests that the compound exhibits selective cytotoxicity against the tested cancer cell lines while having minimal effect on non-cancerous cells, a desirable trait for a potential anticancer agent.[11][15]

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Add DMSO to Solubilize F->G H Read Absorbance (570nm) G->H I Calculate IC50 Values H->I

Caption: Workflow of the MTT cell viability assay.

Tier 2: Elucidating the Mechanism of Action

Based on the hypothetical selective cytotoxicity observed in Tier 1, the next logical step is to investigate how 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride exerts its effects. Pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis, and to inhibit various enzymes critical for cancer cell survival, such as protein kinases.[14][17]

Cell Cycle Analysis via Flow Cytometry

Rationale: Anticancer agents often disrupt the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequent cell death.[10] Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in each phase.

Abbreviated Protocol:

  • Treat a cancer cell line (e.g., MCF-7) with the IC₅₀ and 2x IC₅₀ concentrations of the compound for 24-48 hours.

  • Harvest, wash, and fix the cells in cold 70% ethanol.

  • Treat the cells with RNase A and stain with PI.

  • Analyze the DNA content of the cells using a flow cytometer.

  • An accumulation of cells in a particular phase compared to the control would indicate cell cycle arrest.

Apoptosis Assessment

Rationale: A key desired characteristic of an anticancer drug is the ability to induce programmed cell death, or apoptosis.[14] This can be assessed by detecting markers of early and late apoptosis.

Annexin V/PI Staining:

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be fluorescently labeled. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Outcome: Flow cytometry analysis can distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Potential Target Pathways

The broad biological activity of pyrazoles suggests several potential molecular targets.[1] If the compound induces apoptosis and cell cycle arrest, it may be acting on key regulatory proteins.

Hypothetical Target: Kinase Inhibition Many pyrazole derivatives are known to be potent kinase inhibitors.[17][18] For instance, they can target Cyclin-Dependent Kinases (CDKs) which regulate the cell cycle, or receptor tyrosine kinases (RTKs) like FGFR that are often dysregulated in cancer.[14][19]

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_downstream Downstream Signaling cluster_output Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK Activates RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Compound 5-Amino-4-aminomethyl- 1-methylpyrazole Compound->RTK Inhibits Proliferation Cell Proliferation RAS->Proliferation Survival Cell Survival PI3K->Survival

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This guide provides a structured, multi-tiered strategy for the initial in vitro characterization of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride. By starting with broad cytotoxicity profiling and progressing to more specific mechanistic assays, researchers can efficiently and rigorously evaluate the compound's biological activity. The hypothetical data and pathways presented herein serve as a template for the logical progression of inquiry, ensuring that subsequent research is built upon a solid, validated foundation. The versatility of the pyrazole scaffold promises a rich field of discovery, and a systematic approach is paramount to unlocking its full therapeutic potential.

References

  • Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • Roy, P. S. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • IntechOpen. (2017, December 20). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research. BenchChem.
  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Christodoulou, M. S., et al. (2012, September 15). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed, 8(5), 779-88.
  • BenchChem. (2025). A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework.
  • ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • RSC Publishing. (2024, July 12). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis.
  • BenchChem. (2025).
  • PMC.
  • RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII.
  • Science Publishing Group. (2019, August 14). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety.
  • PMC. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • PMC. (2024, December 24). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • PubMed. (2025, August 16).
  • AIR Unimi. Targeting Ubiquitin‐Specific Protease 7 with Novel 5‐Amino‐Pyrazole Inhibitors.
  • Bentham Science.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • PMC. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
  • Scirp.org. (2020, May 8). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • Springer. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • GOV.UK. (2015, January 1). Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity.
  • Arkivoc. (2018, January 25). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • PMC. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Amino-4-(aminomethyl)-1-methylpyrazole Dihydrochloride in the Synthesis of Fused Pyrazole Scaffolds

Target Audience: Medicinal chemists, process chemists, and drug discovery professionals. Introduction & Strategic Importance The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal chemists, process chemists, and drug discovery professionals.

Introduction & Strategic Importance

The development of small-molecule kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic the adenine ring of adenosine triphosphate (ATP)[1]. Among these, the pyrazolo[3,4-d]pyrimidine core has emerged as a highly versatile ATP-isostere, capable of forming critical hydrogen bonds within the hinge region of various oncogenic kinases, including EGFR, VEGFR, and CDKs[2],[3].

Physicochemical Profile & Reactivity Dynamics

The synthetic utility of this intermediate stems from the distinct electronic and steric environments of its two nitrogen nucleophiles. Understanding this dichotomy is critical for designing successful regioselective functionalizations or concerted annulations[4].

  • C4-Aminomethyl Group ( −CH2​NH2​ ): An aliphatic primary amine. It possesses a higher pKa (~9.5) and is highly nucleophilic. Under kinetic control, electrophiles will exclusively attack this position.

  • C5-Amino Group ( −NH2​ ): An aromatic primary amine directly attached to the electron-deficient pyrazole core. It has a significantly lower pKa (~4.5) and is a weak nucleophile. It typically requires elevated temperatures or highly activated electrophiles to participate in reactions.

Regioselectivity Start 5-Amino-4-(aminomethyl)- 1-methylpyrazole C4 C4-Aminomethyl (-CH2NH2) • Aliphatic primary amine • Higher pKa (~9.5) • Stronger nucleophile Start->C4 C5 C5-Amino (-NH2) • Aromatic primary amine • Lower pKa (~4.5) • Weaker nucleophile Start->C5 Path1 Kinetic Control (Rapid Acylation/Alkylation) C4->Path1 Path2 Thermodynamic Control (Requires Strong Electrophiles/Heat) C5->Path2

Figure 1: Reactivity profile and regioselectivity logic of the bis-nucleophile functional groups.

Synthetic Applications & Workflows

Concerted Annulation to Pyrazolo[3,4-d]pyrimidines

To construct the pyrazolo[3,4-d]pyrimidine core, the intermediate must be reacted with a one-carbon bis-electrophile. 1,1'-Carbonyldiimidazole (CDI) is an excellent reagent for this purpose, providing a phosgene-free route to pyrazolo[3,4-d]pyrimidin-6-ones[5]. The reaction proceeds via a sequential mechanism: the highly nucleophilic C4-aminomethyl rapidly attacks CDI at room temperature to form an intermediate urea/acyl-imidazole. Subsequent heating to 60 °C drives the weaker C5-amine to attack the activated carbonyl, ejecting imidazole and closing the six-membered ring.

Annulation A Diamine Precursor (Free Base) B CDI / DIPEA (Bis-electrophile) A->B Addition C N-Acyl Intermediate (C4-attack) B->C Regioselective Acylation D Intramolecular Cyclization C->D Heat (60°C) C5-NH2 Attack E Pyrazolo[3,4-d]pyrimidin-6-one (Fused Scaffold) D->E Annulation (-Imidazole)

Figure 2: Mechanistic pathway for the concerted annulation using CDI.

Regioselective Sequential Functionalization

For complex drug discovery campaigns, you may need to functionalize the C4 and C5 positions with different vectors. By exploiting the nucleophilicity gradient, you can selectively couple a carboxylic acid to the C4-aminomethyl group using standard peptide coupling reagents (e.g., HATU) at 0 °C. The C5-amine remains completely untouched and available for downstream cross-coupling or alternative cyclizations.

Data Presentation: Reagent Selection Guide

To facilitate rational experimental design, the following table summarizes the causal relationship between the choice of electrophile and the resulting fused scaffold.

Electrophilic ReagentIntermediate FormedFinal Fused ScaffoldPrimary Pharmacological Application
1,1'-Carbonyldiimidazole (CDI) C4-Acyl-imidazole / Urea4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-d]pyrimidin-6-oneKinase hinge-binding motifs (H-bond donors/acceptors)
Triethyl orthoformate C4-Formimidamide4,5-Dihydro-1H-pyrazolo[3,4-d]pyrimidineATP-competitive inhibitors (planar adenine mimics)
Aldehydes (R-CHO) + Oxidation C4-Schiff Base6-Substituted Pyrazolo[3,4-d]pyrimidineTarget-specific kinase inhibitors (occupying hydrophobic pockets)
Chloroacetyl chloride C4-ChloroacetamidePyrazolo[4,3-e][1,4]diazepin-5-oneAllosteric modulators (non-planar 3D architectures)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality of each step is explained to ensure trustworthiness and reproducibility.

Protocol A: Regioselective C4-Amidation (Kinetic Control)

Objective: Selectively acylate the C4-aminomethyl group while preserving the C5-amine.

  • Preparation: Suspend 5-Amino-4-(aminomethyl)-1-methylpyrazole dihydrochloride (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Controlled Free-Basing: Cool the suspension to 0 °C. Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.5 eq).

    • Causality Note: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile. 2.0 eq neutralizes the HCl salts; the remaining 1.5 eq facilitates the coupling. The solution should become homogeneous.

  • Activation: In a separate vial, dissolve the desired carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF. Stir for 10 minutes to form the active OAt-ester.

  • Coupling: Add the activated acid solution dropwise to the pyrazole solution at 0 °C. Maintain at 0 °C for 2 hours.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. You should observe the complete disappearance of the starting material mass ( m/z 127 [M+H]+ for the free base) and the appearance of the mono-acylated product. No bis-acylated product should be present if the temperature was strictly maintained.

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: One-Pot Annulation to Pyrazolo[3,4-d]pyrimidin-6-one

Objective: Construct the fused bicyclic scaffold using CDI.

  • Preparation & Free-Basing: Suspend the dihydrochloride intermediate (1.0 eq) in anhydrous THF (0.2 M). Add DIPEA (2.5 eq) at room temperature and stir for 15 minutes until a clear solution is obtained.

  • Electrophile Addition: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in a single portion. Stir at room temperature for 1 hour.

    • Causality Note: The initial reaction at room temperature ensures that the highly reactive C4-aminomethyl group is fully converted to the intermediate urea/acyl-imidazole, preventing unwanted intermolecular cross-linking.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 60 °C for 12 hours.

    • Validation Checkpoint: The cyclization is thermodynamically driven. Monitor by TLC or LC-MS; the intermediate will slowly convert to the fused pyrazolo[3,4-d]pyrimidin-6-one.

  • Isolation: Cool to room temperature. Concentrate the THF in vacuo. Triturate the resulting residue with cold water to precipitate the fused scaffold. Filter, wash with cold water and ether, and dry under high vacuum.

References

  • Baillache, D. J., & Unciti-Broceta, A. "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold." RSC Medicinal Chemistry, 2020. URL:[Link]

  • Vymětalová, L., et al. "Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms." Arabian Journal of Chemistry, 2020. URL:[Link]

  • Kassab, A. E. "Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities." Archiv der Pharmazie, 2022. URL:[Link]

  • He, H., et al. "Revisiting Pyrazolo[3,4-d]pyrimidine Nucleosides as Anti-Trypanosoma cruzi and Antileishmanial Agents." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Fizer, M., et al. "Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism." Beilstein Journal of Organic Chemistry, 2014. URL: [Link]

Sources

Application

Application Note: Preparation and Handling of 5-Amino-4-aminomethyl-1-methylpyrazole Dihydrochloride Stock Solutions

Introduction & Scientific Rationale Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in the design of kinase inhibitors, anti-inflammatory a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics () [1]. The compound 5-Amino-4-aminomethyl-1-methylpyrazole is a highly versatile building block and bioactive precursor.

To protect its primary amines from atmospheric oxidation and to maximize its aqueous solubility, this compound is commercially supplied as a dihydrochloride (2HCl) salt . While salt formation is a standard pharmaceutical strategy to improve physicochemical properties () [2], it introduces critical handling challenges in the laboratory. Specifically, the dissociation of the dihydrochloride salt in unbuffered water releases two molar equivalents of hydrochloric acid (HCl). A 100 mM aqueous solution can drive the pH below 1.0, which will instantly denature proteins and induce severe cytotoxicity if applied directly to biological systems without neutralization.

This guide provides field-proven, self-validating protocols for formulating both aqueous and organic stock solutions of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride, ensuring chemical stability and biological compatibility.

Physicochemical Properties

Understanding the compound's stoichiometry is essential for accurate molarity calculations and solvent selection.

Table 1: Physicochemical Profile

PropertyValue
Chemical Name 5-Amino-4-(aminomethyl)-1-methylpyrazole dihydrochloride
Base CAS Number 753444-70-1
Molecular Formula C5H10N4 · 2HCl (C5H12Cl2N4)
Molecular Weight 199.08 g/mol
Appearance White to off-white crystalline powder
Aqueous Solubility > 100 mM (Caution: Highly acidic upon dissolution)
Organic Solubility ~ 50 mM in anhydrous DMSO

Reconstitution Guidelines & Quantitative Data

To ensure accurate dosing, use the following reconstitution matrices. Weighing small amounts of hygroscopic salts can introduce variance; whenever possible, weigh the compound first and adjust the solvent volume to match the exact mass obtained.

Table 2: Reconstitution Volumes for Standard Stock Solutions

Target ConcentrationSolvent Volume per 1 mg of CompoundMass Required for 1.0 mL of Stock
100 mM 50.2 µL19.91 mg
50 mM 100.5 µL9.95 mg
10 mM 502.3 µL1.99 mg
1 mM 5.02 mL0.20 mg

Table 3: Serial Dilution Matrix for Cell-Based Assays (0.1% Final DMSO)

Desired Final Assay ConcentrationIntermediate DMSO Stock RequiredDilution Factor into Culture MediumFinal DMSO Concentration
50 µM 50 mM1:10000.1%
10 µM 10 mM1:10000.1%
1 µM 1 mM1:10000.1%
100 nM 100 µM1:10000.1%

Experimental Workflows

Protocol A: Preparation of 100 mM Aqueous Stock (For In Vivo & Biochemical Assays)

Causality Focus: Aqueous solutions are ideal for animal dosing to avoid solvent toxicity. However, the 2HCl salt necessitates strict pH management to prevent tissue necrosis or assay interference.

  • Weighing: Accurately weigh ~19.91 mg of the lyophilized powder into a sterile 1.5 mL microcentrifuge tube.

  • Initial Dissolution: Add 800 µL of double-distilled water (ddH₂O) or 1X PBS. Vortex for 30 seconds until the solution is visibly clear.

    • Self-Validation: Hold the tube against a light source. Any particulate matter indicates incomplete dissolution; sonicate for 1 minute if necessary.

  • pH Neutralization (Critical Step): Spot 1 µL of the solution onto a pH indicator strip. The pH will likely read between 1.0 and 2.0. Carefully add 1N NaOH in 5 µL increments, vortexing and checking the pH after each addition, until the pH reaches 7.2 – 7.4. Alternatively, dissolve the compound directly in a high-capacity buffer such as 1M HEPES (pH 7.4).

  • Volume Adjustment: Once neutralized, add ddH₂O to bring the final volume to exactly 1.0 mL.

  • Sterilization & Storage: Pass the solution through a 0.22 µm PES syringe filter. Aliquot into single-use vials (e.g., 100 µL/vial) to avoid freeze-thaw degradation, and store at -20°C for up to 3 months.

Protocol B: Preparation of 50 mM DMSO Stock (For In Vitro Cell Culture)

Causality Focus: DMSO prevents microbial growth and maintains long-term stability by excluding water, which can slowly hydrolyze primary amines over months of storage.

  • Solvent Selection: Use only anhydrous DMSO (≥99.9% purity). The dihydrochloride salt is hygroscopic; water absorbed from the atmosphere will degrade the stock over time.

  • Weighing & Dissolution: Weigh ~9.95 mg of the compound. Add 1.0 mL of anhydrous DMSO.

  • Homogenization: Pipette up and down vigorously, then vortex for 1-2 minutes. The higher viscosity of DMSO requires more mechanical energy to dissolve salts compared to water.

    • Self-Validation: Centrifuge the tube at 10,000 x g for 1 minute. Inspect the bottom of the tube for a white pellet. If a pellet is present, the compound has not fully dissolved; warm the solution to 37°C for 5 minutes and re-vortex.

  • Storage: Aliquot into amber or opaque tubes (to prevent potential photolytic degradation) and store at -80°C for up to 6 months.

Decision Workflow & Visualization

The following decision tree dictates the optimal preparation pathway based on the intended downstream application.

G Start 5-Amino-4-aminomethyl- 1-methylpyrazole 2HCl Decision Target Application? Start->Decision InVivo In Vivo / Aqueous (High Solubility) Decision->InVivo Animal dosing / Aqueous assays InVitro In Vitro / Storage (DMSO) Decision->InVitro Cell screens / Long-term Water Dissolve in ddH2O Check & Adjust pH InVivo->Water DMSO Dissolve in 100% DMSO (Max 50 mM) InVitro->DMSO Filter Sterile Filter (0.22 µm) Water->Filter DMSO->Filter Aliquot Aliquot & Store at -20°C Filter->Aliquot

Workflow for solvent selection and preparation of pyrazole dihydrochloride stocks.

References

  • Becerra, D., & Castillo Millán, J. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14, 1234-1250.[Link]

  • Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Preventing Degradation of 5-Amino-4-aminomethyl-1-methylpyrazole Dihydrochloride in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride.

Aminopyrazoles are highly valuable in drug discovery and energetic materials, but their electron-rich nitrogen centers make them notoriously susceptible to rapid oxidative degradation in aqueous environments[1]. This guide moves beyond basic handling instructions to explain the causality behind degradation and provides self-validating protocols to ensure absolute experimental integrity.

Core Degradation Mechanisms & Stabilization Pathways

To effectively stabilize this compound, we must first understand why it degrades. The molecule contains two distinct amine groups: a primary aliphatic amine (-CH₂NH₂) and a heterocyclic amine directly attached to the pyrazole ring. Both groups possess lone pairs of electrons that are highly reactive toward dissolved oxygen and trace transition metals, leading to the formation of colored azo-compounds or N-oxides[1].

G A 5-Amino-4-aminomethyl- 1-methylpyrazole Dihydrochloride B Dissolved O2 (Auto-oxidation) A->B C Trace Metals (Cu2+, Fe3+ Catalysis) A->C D Alkaline pH (Free Base Formation) A->D E Degradation Products (Azo compounds, N-oxides) B->E C->E D->B Accelerates F Argon/N2 Sparging (Displaces O2) F->B Blocks G EDTA Addition (Chelates Metals) G->C Blocks H Maintain pH < 5 (Protonates Amines) H->D Prevents

Mechanisms of aminopyrazole degradation in aqueous solutions and targeted stabilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my clear aqueous solution turn pink or brown after a few hours on the bench?

Causality: The color change is the visual hallmark of auto-oxidation. The electron-rich aminopyrazole undergoes oxidative coupling to form highly conjugated azo-linked dimers or polymeric species[1]. This process is driven by dissolved oxygen in your aqueous solvent. Solution: You must physically remove the oxidant. Purging your aqueous solvent with an inert gas (Argon or Nitrogen) for at least 15 minutes prior to dissolving the compound creates an oxygen-free blanket that halts this pathway[2].

Q2: I degassed my water, but the compound still degrades over a few days. What is missing?

Causality: Even trace amounts of transition metals (specifically Cu²⁺ and Fe³⁺) leaching from glassware, spatulas, or lower-grade water systems act as single-electron transfer catalysts. These metals initiate a Fenton-like reaction, generating radical amine intermediates that bypass the need for high oxygen concentrations[3]. Solution: Introduce a chelating agent. Adding 1 mM to 5 mM of EDTA (Ethylenediaminetetraacetic acid) to your buffer sequesters these divalent and trivalent metal ions, sterically blocking their catalytic activity and preserving the reduced state of the amines[4].

Q3: Does the pH of my buffer matter for the stability of the dihydrochloride salt?

Causality: Absolutely. The compound is supplied as a dihydrochloride salt, meaning both amine groups are protonated (-NH₃⁺). In this state, the nitrogen lone pairs are tied up in covalent bonds with protons, making them unavailable to participate in oxidation[5]. If you dissolve this salt in a neutral or alkaline buffer (pH > 7.0), you deprotonate the amines, returning them to their highly reactive "free base" form. Solution: Maintain the solution at an acidic pH (ideally pH 3.0 – 5.0) to ensure the amines remain fully protonated.

Quantitative Stability Parameters

To facilitate experimental planning, refer to the following matrix comparing sub-optimal and optimized conditions for handling 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride.

ParameterSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected Aqueous Half-Life
Atmosphere Ambient AirArgon/N₂ SpargedDisplaces dissolved O₂, removing the primary electron acceptor[2].Air: < 12 hours Argon: > 2 weeks
pH Level pH > 7.0 (Alkaline)pH 3.0 – 5.0 (Acidic)Protonates amine lone pairs, drastically increasing the oxidation potential threshold[5].pH 7.5: < 6 hours pH 4.0: > 1 month
Additives None1 mM EDTAChelates trace catalytic metals (Fe³⁺, Cu²⁺) preventing radical initiation[3][4].No EDTA: Variable 1 mM EDTA: Highly consistent
Temperature 25°C (Room Temp)4°C (Working) / -80°C (Storage)Lowers the kinetic energy available to overcome the activation barrier for oxidative coupling.25°C: Days -80°C: > 1 Year

Step-by-Step Methodology: Preparation of Ultra-Stable Aqueous Stock Solutions

This protocol is designed as a self-validating system. By controlling the solvent environment before the introduction of the sensitive API, you guarantee maximum stability.

Materials Required:

  • Ultrapure Water (18.2 MΩ·cm, TOC < 5 ppb)

  • Argon gas cylinder with a submerged sparging stone

  • EDTA (Disodium salt)

  • 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride

  • Amber glass vials (to prevent photodegradation)

Step 1: Solvent Deoxygenation

  • Transfer the required volume of Ultrapure Water into a clean, acid-washed Erlenmeyer flask.

  • Submerge the sparging stone and bubble Argon gas vigorously through the water for a minimum of 20 minutes[2].

  • Validation Check: The vigorous bubbling should create a visible rolling disturbance at the surface, ensuring efficient gas exchange.

Step 2: Matrix Stabilization

  • While maintaining a gentle Argon flow over the headspace, add EDTA to achieve a final concentration of 1 mM (e.g., 0.37 mg/mL of disodium EDTA)[4].

  • Stir gently until completely dissolved.

Step 3: Compound Dissolution

  • Weigh the 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride using plastic spatulas to avoid trace metal contamination from stainless steel.

  • Add the compound to the stabilized, deoxygenated water.

  • Swirl gently to dissolve. Do not sonicate, as localized heating and cavitation can induce radical formation.

Step 4: pH Verification

  • Extract a 50 µL aliquot and test the pH using a micro-probe or high-resolution pH paper.

  • Validation Check: The pH should naturally read acidic (pH 3.0 - 5.0) due to the dihydrochloride salt[5]. If the pH is above 5.0, adjust dropwise with 0.1 M HCl.

Step 5: Storage and Aliquoting

  • Dispense the solution into single-use amber glass vials.

  • Blanket the headspace of each vial with Argon gas for 5 seconds before immediately capping tightly.

  • Store working aliquots at 4°C (stable for weeks) and long-term stocks at -80°C (stable for > 1 year).

References

  • Electrochemical Homocoupling of C‑Amino Pyrazole for Sustainable Synthesis of Azo-Linked Tetracyclic Insensitive Energetic Materials - American Chemical Society - ACS Figshare - 1

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture | Industrial & Engineering Chemistry Research - ACS Publications - 3

  • Technical Support Center: The Role of EDTA in Preventing Sulfhydryl Oxidation - Benchchem - 4

  • Principles of Drug Action 1, Spring 2005, Amines - Auburn University - 5

  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2 - ResearchGate - 2

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for 5-Amino-4-aminomethyl-1-methylpyrazole Dihydrochloride

Welcome to the Technical Support Center. As a highly polar, low-molecular-weight basic compound supplied as a dihydrochloride salt, 5-Amino-4-aminomethyl-1-methylpyrazole presents a "perfect storm" of chromatographic and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a highly polar, low-molecular-weight basic compound supplied as a dihydrochloride salt, 5-Amino-4-aminomethyl-1-methylpyrazole presents a "perfect storm" of chromatographic and mass spectrometric challenges. Standard Reversed-Phase (RP) methods often result in zero retention, while the high chloride salt content can obliterate your MS signal.

This guide is engineered for researchers and drug development professionals to systematically overcome these hurdles using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my compound eluting in the void volume on a standard C18 column? A: 5-Amino-4-aminomethyl-1-methylpyrazole contains two primary amines and a pyrazole ring, making it extremely hydrophilic (logP < 0) and positively charged at physiological or acidic pH. The hydration shell around these charged amines prevents the molecule from partitioning into the hydrophobic C18 stationary phase. To resolve this, you must switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The analyte partitions into a semi-immobilized water layer on the column surface, allowing for excellent retention of polar amines[1].

Q2: How do I mitigate the severe ion suppression caused by the dihydrochloride salt? A: The dihydrochloride salt formulation introduces a massive molar excess of chloride ions. In the ESI source, these ions compete for charge and alter droplet surface tension, leading to catastrophic signal suppression[2]. Causality & Solution: Chromatographic separation is mandatory. In HILIC, chloride ions typically elute very early or at distinctly different retention times than the strongly retained basic amines. You must program a divert valve on your LC-MS system to send the first 1.5–2.0 minutes of the LC eluent to waste, ensuring the salt plug never enters the MS source.

Q3: What mobile phase additives yield the best peak shape and MS sensitivity? A: For basic amines in HILIC, you must balance ionic strength (to prevent secondary interactions) with volatility (to preserve MS sensitivity). We recommend 10 mM Ammonium Formate with 0.1% Formic Acid in the aqueous phase[3]. Mechanistic Insight: Unendcapped or residual silanols on the silica support act as weak cation exchangers. The ammonium ions ( NH4+​ ) from the buffer compete for these active sites, masking the silanols and preventing severe peak tailing of your basic pyrazole derivative[4].

Part 2: Troubleshooting Guide

Issue 1: Severe Peak Tailing or Splitting
  • Diagnosis: Secondary electrostatic interactions between the basic amines of the pyrazole and the stationary phase, or a solvent-mismatch effect.

  • Self-Validating Fix:

    • Check your sample diluent: Injecting a HILIC sample in 100% water disrupts the localized organic mobile phase, causing peak distortion. Ensure your sample is diluted in at least 75% Acetonitrile prior to injection.

    • Increase Buffer Capacity: If tailing persists, increase the ammonium formate concentration in Mobile Phase A from 10 mM to 20 mM to better mask silanol activity.

Issue 2: Retention Time (RT) Drift
  • Diagnosis: The semi-immobilized aqueous layer on the HILIC stationary phase has not fully stabilized between gradient runs.

  • Self-Validating Fix: HILIC columns require significantly longer equilibration times than C18 columns. Ensure your method includes a re-equilibration step of at least 15 to 20 column volumes (CV) at the initial high-organic conditions before the next injection[5].

Issue 3: Progressive Loss of MS Sensitivity
  • Diagnosis: Source fouling due to salt accumulation (from the dihydrochloride formulation or the mobile phase buffers).

  • Self-Validating Fix: Verify that the divert valve is correctly timed. Monitor the backpressure on the MS roughing pump. Clean the ESI source shield and capillary orifice, and ensure your drying gas temperature is sufficiently high (e.g., 350°C) to desolvate the highly aqueous portion of the gradient.

Troubleshooting Issue Issue Detected: Poor LC-MS Performance Q1 Is the peak tailing severe? Issue->Q1 Q2 Is MS sensitivity dropping? Q1->Q2 No Sol1 Increase buffer to 20 mM or check diluent %ACN Q1->Sol1 Yes Sol2 Use divert valve to send chloride salts to waste Q2->Sol2 Yes Sol3 Ensure 15-20 CV equilibration between runs Q2->Sol3 No (RT Drift)

Fig 2. Decision tree for troubleshooting peak tailing, signal suppression, and RT drift.

Part 3: Experimental Protocols & Methodologies

Step-by-Step HILIC-MS/MS Optimization Workflow

Step 1: Sample Preparation (Critical)

  • Weigh 1.0 mg of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride.

  • Dissolve in 1.0 mL of LC-MS grade Water to create a 1 mg/mL stock (the salt is highly water-soluble).

  • Crucial Step: Dilute the working standard to 100 ng/mL using a diluent of 80:20 Acetonitrile:Water . Never inject high-aqueous samples onto a HILIC column.

Step 2: Chromatographic Setup

  • Install a BEH Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Prepare Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in H2​O .

  • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Purge lines and equilibrate the column with 95% B for 30 minutes until delta pressure is < 10 psi.

Step 3: Mass Spectrometer Optimization

  • Set the MS to Positive Electrospray Ionization (ESI+).

  • Perform a syringe pump infusion (at 10 µL/min) teed into the LC flow (at 50% B) to optimize the Declustering Potential (DP) and Collision Energy (CE).

  • Monitor the precursor ion [M+H]+=127.1m/z .

  • Optimize MRM transitions for the primary fragments (e.g., loss of NH3​ yielding 110.1m/z ).

HILIC_Workflow Start Sample Prep: Dilute in >75% ACN ColSelect Column Selection: BEH Amide or Zwitterionic Start->ColSelect MobilePhase Mobile Phase Setup: 10 mM NH4FA + 0.1% FA ColSelect->MobilePhase Equilibration Equilibration: 15-20 Column Volumes MobilePhase->Equilibration MSOpt MS/MS Optimization: ESI+, Divert Valve for Salts Equilibration->MSOpt Validation Method Validation: Check RT & Peak Shape MSOpt->Validation

Fig 1. Step-by-step HILIC-MS/MS optimization workflow for polar basic amines.

Part 4: Data Presentation & Standard Parameters

Table 1: Optimized HILIC Gradient Profile

Note: In HILIC, the organic solvent (Acetonitrile) is the weak solvent, and water is the strong solvent. The gradient runs from high organic to high aqueous.

Time (min)Flow Rate (mL/min)%A (10 mM NH4​FA
  • 0.1% FA in H2​O )
%B (0.1% FA in ACN)Curve
0.00.40595Initial
1.00.40595Isocratic Hold
4.00.404555Linear
5.00.404555Column Wash
5.10.40595Re-equilibration
9.00.40595End
Table 2: Optimized ESI+ MS/MS Parameters

Values are representative and should be fine-tuned based on specific triple quadrupole architecture.

AnalytePrecursor m/z [M+H]+ Product m/z (Fragment)Declustering Potential (V)Collision Energy (eV)
5-Amino-4-aminomethyl-1-methylpyrazole127.1110.1 (Loss of NH3​ )4015
5-Amino-4-aminomethyl-1-methylpyrazole127.198.1 (Loss of CH2​=NH )4022

References

  • Waters Corporation. "Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies." Waters.com.
  • LCGC International. "HILIC: The Pros and Cons." Chromatographyonline.com.
  • MDPI. "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." MDPI.com.
  • Scirp.org. "Optimization and Comparisons for Separation, Detection and Quantification of 12 Aminoglycosides Using 2 Chromatographic Conditions by LC-MS/MS." Scirp.org.

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 5-Amino-4-aminomethyl-1-methylpyrazole Dihydrochloride Storage

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges related to the storage and handling of highly reactive building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges related to the storage and handling of highly reactive building blocks. 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride is a bis-primary amine scaffold widely used in drug discovery and materials science. However, its dual-amine nature makes it highly susceptible to environmental degradation if the pH and storage conditions are not rigorously controlled.

This guide synthesizes mechanistic chemistry with field-proven protocols to ensure the integrity of your compound from the reagent bottle to your final assay.

The Causality of Aminopyrazole Degradation

To understand how to store this molecule, we must first look at its structural thermodynamics. The molecule possesses two distinct amine groups with vastly different pKa values:

  • The Aliphatic Aminomethyl Group (C4): Highly basic (pKa ~9.5).

  • The Heterocyclic 5-Amino Group (C5): Weakly basic due to electron delocalization into the pyrazole ring (pKa ~4.5).

The compound is supplied as a dihydrochloride (2HCl) salt . In the solid state, both amines are fully protonated, which sterically and electronically shields them from nucleophilic attacks and oxidation. For long-term integrity, aminopyrazole derivatives must be stored under inert atmospheres and kept refrigerated or frozen 1.

When dissolved in unbuffered water, the complete dissociation of the HCl drops the pH to <2.0. While this extreme acidity prevents oxidation, prolonged exposure can catalyze the slow hydrolysis of the aminomethyl group. Conversely, if the pH is raised above 7.0, the electron-rich 5-aminopyrazole core becomes a free base, making it highly susceptible to metabolic and environmental oxidation 2. Primary amines undergo accelerated oxidative degradation in aqueous solutions when exposed to oxygen, particularly at elevated pH where the free base predominates 3.

The Optimal Window: Maintaining an aqueous stock solution at pH 4.0 – 5.0 ensures the highly reactive aliphatic amine remains >99% protonated, while the 5-amino group is partially protonated—striking the perfect balance between preventing oxidative browning and avoiding acid-catalyzed hydrolysis.

Visualizing pH-Dependent Stability

G Solid Dry 2HCl Salt (Stable) Aqueous Aqueous Reconstitution Solid->Aqueous HighPH pH > 7.0 (Free Base) Aqueous->HighPH Base OptPH pH 4.0 - 5.0 (Protonated) Aqueous->OptPH Buffer LowPH pH < 2.0 (Highly Acidic) Aqueous->LowPH Water Degradation Rapid Oxidation & Browning HighPH->Degradation Stable Optimal Storage at -20°C OptPH->Stable Hydrolysis Slow Acidic Hydrolysis LowPH->Hydrolysis

pH-dependent degradation pathways of 5-amino-4-aminomethyl-1-methylpyrazole in aqueous solutions.

Diagnostic FAQs & Troubleshooting

Q: My reconstituted stock solution turned yellow/brown after a few days on the bench. Is it still usable? A: No, discard it immediately. The browning indicates oxidative degradation and polymerization of the 5-amino group. This occurs when the solution is exposed to atmospheric oxygen at a pH where the amine is unprotonated. Always store aqueous stocks at -80°C in dark, airtight aliquots.

Q: I need to use this compound in a physiological cell assay at pH 7.4. How do I prevent degradation during the experiment? A: Do not store the compound at pH 7.4. Prepare your concentrated stock solution at pH 4.5. Only dilute the compound into your pH 7.4 physiological assay buffer immediately before introducing it to the cells. The compound is stable enough for the duration of standard assays (4-12 hours) at pH 7.4, but it will not survive long-term storage in this state.

Q: My compound isn't fully dissolving in my organic solvent (e.g., DCM or Ethyl Acetate). What's wrong? A: You are working with a dihydrochloride salt, which is highly polar. It will readily dissolve in water, DMSO, or methanol, but it is insoluble in non-polar organic solvents. If your synthetic step requires an organic solvent, you must neutralize the salt with a mild base (like DIPEA or triethylamine) in situ to generate the soluble free base, but be prepared for immediate downstream reaction to prevent oxidation.

Quantitative Data & Metrics

Prolonged storage of amine-containing compounds in unbuffered aqueous environments leads to gradual structural loss, making strict pH control and low-temperature storage critical 4. Use the tables below to guide your experimental design.

Table 1: Estimated pKa and Protonation States
Functional GroupEstimated pKaState at pH 4.5 (Storage)State at pH 7.4 (Assay)
Aminomethyl (C4) 9.0 - 10.0Protonated (-NH₃⁺)Protonated (-NH₃⁺)
5-Amino (C5) 4.0 - 5.0~50% ProtonatedFree Base (-NH₂)
Pyrazole Ring (N2) 2.0 - 3.0Free BaseFree Base
Table 2: Recommended Storage Guidelines
StateRecommended TempAtmosphereExpected Shelf Life
Solid (2HCl Salt) -20°CArgon/Nitrogen> 2 Years
Aqueous Stock (pH 4.5) -80°CArgon-purged6 Months
Aqueous Working (pH 7.4) 4°CAmbient< 12 Hours (Use immediately)

Self-Validating Protocol: Preparing an Oxidation-Resistant Stock Solution

To ensure absolute trustworthiness in your assays, do not simply dissolve the powder and assume it is stable. Use this self-validating methodology to prepare a 100 mM stock solution.

Materials Required:

  • 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride (Solid)

  • Degassed, LC-MS grade ultra-pure water

  • 0.1 M Sodium Acetate buffer (pH 4.5)

  • Argon gas line

  • UV-Vis Spectrophotometer

Step-by-Step Methodology:

  • Solvent Preparation: Sparge the 0.1 M Sodium Acetate buffer (pH 4.5) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Reconstitution: Weigh out the required mass of the 2HCl salt. Under an inert atmosphere (glove box or continuous Argon flow), add the degassed buffer to achieve a 100 mM concentration. Vortex gently until completely dissolved.

  • Self-Validation (Baseline UV-Vis Check):

    • Take a 10 µL aliquot of the freshly prepared stock and dilute to 1 mL in water.

    • Record a baseline UV-Vis spectrum (200-500 nm).

    • Validation Metric: A stable, unoxidized solution will show a sharp absorption peak around 230-250 nm (pyrazole core) with zero absorbance in the visible region (>400 nm) . Save this spectrum.

  • Aliquot and Store: Divide the remaining 100 mM stock into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes. Blanket each tube with Argon before sealing.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

  • Quality Control over Time: Before using an aliquot that has been stored for >1 month, repeat Step 3. If the absorbance at 400 nm has increased, oxidative browning has occurred, and the aliquot must be discarded.

References

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture Industrial & Engineering Chemistry Research - ACS Publications[Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor PMC - National Institutes of Health[Link]

  • Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR Analytical Chemistry - ACS Publications[Link]

  • SAFETY DATA SHEET - 3-Aminopyrazole Fisher Scientific[Link]

Sources

Optimization

Minimizing background noise in 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride assays

Welcome to the Technical Support Center for 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride (5-AMMP) . As a Senior Application Scientist, I frequently consult with researchers struggling with high baseline noise,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride (5-AMMP) . As a Senior Application Scientist, I frequently consult with researchers struggling with high baseline noise, ion suppression, and poor reproducibility when utilizing this specific chemical building block in bioanalytical and biochemical workflows.

This guide abandons generic advice to focus on the specific physicochemical properties of 5-AMMP, providing self-validating protocols and causal explanations to permanently resolve your background noise issues.

Section 1: The Chemical Causality of 5-AMMP Background Noise

To fix background noise, we must first understand the molecule. 5-AMMP is a highly polar, low-molecular-weight diamine. It possesses an aromatic amine on the pyrazole ring and an aliphatic aminomethyl group. At physiological pH and within typical LC-MS acidic mobile phases (pH 2–4), both primary amines are heavily protonated.

The Root Cause: In standard Reversed-Phase Liquid Chromatography (RPLC), this extreme hydrophilicity prevents the molecule from partitioning into the hydrophobic C18 stationary phase. Consequently, 5-AMMP co-elutes in the void volume alongside endogenous salts, phospholipids, and unprecipitated proteins. This overcrowding in the electrospray ionization (ESI) source leads to severe ion suppression and elevated background noise, completely burying the analyte signal[1].

Section 2: LC-MS/MS Troubleshooting & FAQs

Q: My 5-AMMP signal is indistinguishable from the baseline noise on my C18 column. How do I achieve a workable Signal-to-Noise (S/N) ratio?

A: You must shift the retention time out of the void volume. You have two field-proven options: switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or perform pre-column chemical derivatization.

Strategy A: HILIC-MS/MS Optimization

HILIC relies on a water-enriched layer immobilized on a polar stationary phase. Highly polar amines like 5-AMMP partition into this aqueous layer, increasing retention time and separating the analyte from hydrophobic matrix suppressors[2].

Protocol 1: Self-Validating HILIC Workflow

  • Sample Preparation: Perform protein precipitation using 3:1 (v/v) Acetonitrile:Plasma. Crucial Step: Do not dry down and reconstitute in water. HILIC requires the injection solvent to be highly organic (>75% ACN) to prevent peak distortion.

  • Column Selection: Use an Amide-bonded stationary phase (e.g., Acquity BEH Amide, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

    • Causality: Ammonium acetate is mandatory. It provides a constant supply of ammonium ions to stabilize the ESI+ ion plume and buffers the mobile phase to ensure consistent ionization of the primary amines[2].

  • Gradient: Start at 100% A, hold for 1 min, ramp to 50% A over 4 mins.

  • System Validation: Calculate the Matrix Effect (ME). Spike 5-AMMP into a post-extracted blank matrix and compare the peak area to a neat solvent standard.1[1].

Strategy B: Pre-Column Chemical Derivatization

If HILIC is not an option, you can chemically alter 5-AMMP to make it hydrophobic.3[3].

Protocol 2: NHS-Ester Derivatization

  • Buffering: Dilute the 5-AMMP sample in 100 mM Borate buffer (pH 8.5). Causality: The pH must be above the pKa of the aliphatic amine to ensure it is deprotonated and highly nucleophilic.

  • Reagent Addition: Add a 10-fold molar excess of your chosen NHS-ester (e.g., 3-DP-NHS) dissolved in anhydrous Acetonitrile.

  • Incubation: Vortex and incubate at room temperature for 30 minutes.

  • Quenching (Critical for Noise Reduction): Add 50 mM Glycine. Unreacted NHS-ester will degrade in the LC-MS source and cause massive background noise. Glycine acts as an amine scavenger, consuming excess reagent.

  • Analysis: Inject onto a standard C18 column using a standard Water/Acetonitrile (0.1% Formic Acid) gradient.

Section 3: Biochemical & Fluorescence Assay Troubleshooting

Q: I am using 5-AMMP as a building block in a fluorescence polarization assay, but my blank wells have high background fluorescence. Why?

A: Primary amines are highly reactive. If your assay buffer contains trace aldehydes, reducing sugars, or if the compound auto-oxidizes, it can form fluorescent Schiff bases or polymeric aggregates. Solution: Ensure all buffers are freshly prepared and free of reducing sugars. If using 5-AMMP in a coupling reaction with a fluorophore (like FITC), the background is almost certainly unquenched fluorophore. Always include a rigorous washing step or a quenching agent (like Tris or ethanolamine) post-reaction to neutralize unbound fluorescent tags before reading the plate.

Section 4: Quantitative Data Presentation

The following table summarizes the expected performance metrics when applying the above troubleshooting strategies compared to a failing standard RPLC approach.

Analytical StrategyColumn TypeRetention Time (min)Matrix Effect (%)Signal-to-Noise (S/N)Background Noise Level
Standard RPLC (Baseline)C180.8 (Void Volume)< 40% (Severe Suppression)< 5Severe
HILIC-MS/MS Optimization BEH Amide4.592% (Acceptable)> 50Minimal
NHS-Derivatization + RPLC C186.298% (Acceptable)> 150Negligible

Note: Matrix Effect (ME) values between 80% and 120% indicate negligible matrix interference.

Section 5: Diagnostic Workflow Visualization

Troubleshooting N1 High Background Noise in 5-AMMP Assay N2 Identify Assay Modality N1->N2 N3 LC-MS/MS Bioanalysis N2->N3 N4 Fluorescence / Biochemical N2->N4 N5 Analyte eluting in void volume (RPLC)? N3->N5 N6 Unreacted fluorophore causing noise? N4->N6 N7 Implement HILIC (Amide/Zwitterionic) N5->N7 Yes N8 Chemical Derivatization (e.g., NHS-ester) N5->N8 Severe Matrix Effect N9 Add Amine Quencher (e.g., Glycine) N6->N9 Yes

Decision tree for diagnosing and resolving 5-AMMP assay background noise.

Section 6: References

  • Title: Development of an LC-MS/MS method for amantadine detection in human plasma using ZIF-8 as adsorbent and pharmacokinetic investigation Source: Frontiers in Pharmacology URL: [1]

  • Title: Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome Source: National Institutes of Health (NIH) / PMC URL: [2]

  • Title: Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer Source: National Institutes of Health (NIH) / PMC URL: [3]

Sources

Troubleshooting

Troubleshooting false positives in 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride binding

Title: Technical Support Center: Troubleshooting False Positives in 5-Amino-4-aminomethyl-1-methylpyrazole Dihydrochloride Binding Introduction Welcome to the Technical Support Center. As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting False Positives in 5-Amino-4-aminomethyl-1-methylpyrazole Dihydrochloride Binding

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in Fragment-Based Drug Discovery (FBDD) when dealing with small, highly basic molecules. 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride is a classic example of a fragment that, while valuable for exploring chemical space, is highly prone to generating false positives across both biophysical and biochemical assays.

The root of these artifacts lies in its specific physicochemical properties: it possesses an aliphatic primary amine (the aminomethyl group) and a heterocyclic amine, formulated as a dihydrochloride salt. At physiological pH, this renders the molecule a highly hydrophilic dication. This guide provides field-proven, mechanistically grounded troubleshooting steps to isolate true binding events from assay artifacts.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why am I observing a massive, non-saturable binding signal in my Surface Plasmon Resonance (SPR) experiments? The Causality: The most common SPR sensor chips (e.g., Cytiva CM5) utilize a carboxymethyl dextran matrix. At a running buffer pH of 7.4, the carboxyl groups on the dextran are deprotonated (negatively charged). Because 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride is dicationic at this pH, it acts as an electrostatic sink, binding non-specifically to the dextran matrix rather than your immobilized target protein [1]. This massive non-specific binding (NSB) masks any specific interaction and mimics a false-positive binding event. The Solution: You must disrupt the electrostatic attraction. This is achieved by either increasing the ionic strength of the running buffer to shield the charges or eliminating the dextran matrix entirely.

Q2: My biochemical enzymatic assay shows potent inhibition by this compound, but orthogonal biophysical assays (like ITC) show no binding. What is happening? The Causality: This is a classic "buffer crash" artifact. The compound is a dihydrochloride salt. When you add this fragment at typical FBDD screening concentrations (e.g., 1–2 mM) into a weakly buffered biochemical assay (e.g., 10 mM HEPES), the two equivalents of HCl released per mole of compound rapidly drop the assay pH. This sudden acidification can denature your target enzyme, leading to a loss of catalytic activity that is falsely interpreted as enzymatic inhibition [2]. The Solution: Pre-neutralize the compound stock or increase the buffer capacity of your assay system.

Q3: Could this fragment be acting as a colloidal aggregator? The Causality: While highly hydrophilic fragments are less prone to aggregation than lipophilic ones, at high millimolar concentrations, small molecules can still form colloidal aggregates that non-specifically sequester and inhibit proteins [3]. The Solution: Implement a detergent-based counter-screen. If the addition of a non-ionic detergent abolishes the binding/inhibition, the initial hit was a false positive caused by aggregation.

Section 2: Diagnostic Workflows and Protocols

To ensure your experimental setup is a self-validating system, implement the following step-by-step methodologies.

Protocol A: Mitigating Electrostatic NSB in SPR

Objective: To eliminate false-positive SPR signals caused by the basic amines of the pyrazole derivative interacting with the sensor chip matrix.

  • Reference Channel Subtraction: Always run the compound over an activated and deactivated (ethanolamine-blocked) reference channel. If the response on the reference channel equals or exceeds the active channel, the binding is matrix-driven.

  • Ionic Strength Titration: Increase the NaCl concentration in your running buffer (e.g., PBS or HEPES) from the standard 150 mM to 300 mM, and up to 500 mM. The high salt will shield the electrostatic interactions between the dications and the carboxymethyl dextran [1].

  • Matrix Switching (The Ultimate Fix): If high salt reduces your target's specific activity, abandon the dextran matrix. Switch to a planar PEG-based sensor chip or a flat carboxylate chip (e.g., Cytiva Sensor Chip C1). These surfaces lack the 3D hydrogel volume, drastically reducing the charge density and eliminating polyamine-like trapping [4].

Protocol B: pH Neutralization for Dihydrochloride Salts

Objective: To prevent pH-induced protein denaturation during high-concentration fragment screening.

  • Stock Preparation: Dissolve 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride in 100% DMSO to a concentration of 100 mM.

  • pH Spot Check: Dilute the stock 1:50 into your assay buffer (to simulate a 2 mM screen). Spot 2 µL onto micro-pH paper. If the pH drops by more than 0.2 units compared to a DMSO-only control, proceed to step 3.

  • Buffer Fortification: Increase the concentration of your assay buffer from 10 mM to 50 mM or 100 mM (ensure this ionic strength does not affect your enzyme's baseline activity).

  • Alternative Neutralization: Add stoichiometric amounts of a weak base (e.g., Tris base) to the DMSO stock until the apparent pH is neutralized, prior to introducing it to the protein.

Protocol C: Colloidal Aggregation Counter-Screen

Objective: To validate if the observed inhibition is due to specific binding or non-specific colloidal aggregation.

  • Baseline Assay: Run your standard biochemical assay with the fragment at its IC50 concentration.

  • Detergent Addition: Prepare a parallel assay buffer containing 0.01% (v/v) Triton X-100 or 0.05% Tween-20 [3].

  • Comparative Analysis: Re-test the fragment in the detergent-fortified buffer.

  • Interpretation: If the inhibitory activity is completely lost in the presence of detergent, the compound is a colloidal aggregator and should be triaged as a false positive.

Section 3: Quantitative Data & Troubleshooting Matrix

The following table summarizes the diagnostic signatures of false positives associated with this compound and the expected quantitative shifts when applying the protocols above.

False Positive MechanismAssay AffectedDiagnostic SignatureValidation ProtocolExpected Quantitative Result if False Positive
Electrostatic Matrix Binding SPR, MST Req​ > 3x theoretical Rmax​ ; Square wave kineticsProtocol A (Increase NaCl to 350 mM)>80% reduction in binding signal ( Req​ )
pH-Induced Denaturation Biochemical, TR-FRETIrreversible inhibition; Hill slope > 2.0Protocol B (Increase Buffer to 100 mM)IC50 shifts from low µM to >2 mM (inactive)
Colloidal Aggregation BiochemicalNon-competitive inhibition; highly sensitive to enzyme conc.Protocol C (Add 0.01% Triton X-100)Complete loss of inhibition; IC50 > 2 mM

Section 4: Troubleshooting Logic Visualization

The following decision tree illustrates the logical workflow for validating a primary hit for 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride.

G Start Primary Hit Detected: 5-Amino-4-aminomethyl- 1-methylpyrazole 2HCl CheckPH Step 1: Check Assay pH (Dihydrochloride Effect) Start->CheckPH pHShift pH Drop > 0.2 Units (False Positive: Denaturation) CheckPH->pHShift Yes pHOK pH Stable (Proceed to Step 2) CheckPH->pHOK No AssayType Step 2: Assay Modality? pHOK->AssayType SPR_Path SPR / Biophysical AssayType->SPR_Path Bio_Path Biochemical / Enzymatic AssayType->Bio_Path NSB_Check Run on Reference Channel (Dextran Matrix) SPR_Path->NSB_Check Agg_Check Add 0.01% Triton X-100 (Aggregation Check) Bio_Path->Agg_Check HighNSB Signal Ref ≥ Signal Active (False Positive: Electrostatic) NSB_Check->HighNSB Yes LowNSB Signal Ref < Signal Active (True Binding) NSB_Check->LowNSB No AggDrop Inhibition Abolished (False Positive: Aggregator) Agg_Check->AggDrop Yes TrueHit Inhibition Maintained (Validated Hit) Agg_Check->TrueHit No

Caption: Diagnostic workflow for isolating true binding events from artifacts caused by basic pyrazole fragments.

References

  • Biggest Challenges Encountered When Doing SPR Experiments. Drug Discovery Trends. [Link]

  • A False-Positive Screening Hit in Fragment-Based Lead Discovery: Watch out for the Red Herring. National Center for Biotechnology Information (NIH). [Link]

  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. International Journal of Scientific Research & Technology. [Link]

  • A comparison of binding surfaces for SPR biosensing using an antibody-antigen system and affinity distribution analysis. National Center for Biotechnology Information (NIH). [Link]

Reference Data & Comparative Studies

Validation

Comprehensive Stability and Performance Guide: 5-Amino-4-aminomethyl-1-methylpyrazole Dihydrochloride vs. Free Base

Executive Summary 5-Amino-4-aminomethyl-1-methylpyrazole is a highly versatile, nitrogen-rich building block critical for the synthesis of kinase inhibitors (such as p38 MAPK inhibitors) and other bioactive heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Amino-4-aminomethyl-1-methylpyrazole is a highly versatile, nitrogen-rich building block critical for the synthesis of kinase inhibitors (such as p38 MAPK inhibitors) and other bioactive heterocyclic therapeutics[1]. However, the presence of two electron-rich amino groups—an aliphatic primary amine and a pyrazole-bound amine—poses significant handling, formulation, and storage challenges.

This guide provides an objective, data-driven comparison between the free base and dihydrochloride salt forms of this molecule. By examining the thermodynamic causality behind their reactivity, we establish why the dihydrochloride form is the industry standard for long-term stability and reproducible experimental outcomes.

Mechanistic Causality: The Thermodynamics of Protonation

To understand the divergent stability profiles of the free base and the dihydrochloride salt, one must analyze the availability of the nitrogen lone pairs.

The Vulnerability of the Free Base

In its unprotonated free base form, 5-Amino-4-aminomethyl-1-methylpyrazole possesses highly exposed lone pairs on both the aminomethyl group and the pyrazole amino group. These lone pairs act as potent nucleophiles and are highly susceptible to oxidative degradation, leading to the formation of N-oxides, hydroxylamines, or azo dimers[2]. Aminopyrazole derivatives are notoriously prone to spontaneous autoxidation in the presence of atmospheric oxygen, a degradation pathway often visually indicated by the powder turning dark blue or green[3]. Furthermore, unprotonated primary amines readily react with atmospheric carbon dioxide to form stable carbamates, further degrading the purity of the bulk API[4].

The Shielding Effect of the Dihydrochloride Salt

When converted to the dihydrochloride salt, hydrochloric acid protonates both the highly basic aliphatic primary amine and the less basic pyrazole amine. This formal positive charge ( −NH3+​ ) fundamentally alters the molecule's electronics. The protonation ties up the nitrogen lone pairs, drastically increasing the oxidation potential of the molecule and making it thermodynamically unfavorable to lose further electrons[2]. Consequently, the dihydrochloride form is chemically shielded from both autoxidation and nucleophilic attacks[5]. In solid-state compatibility studies, free base amines have been shown to be, on average, more than three times more reactive with excipient impurities (such as peroxides or formaldehyde) than their corresponding salts[6].

MechanisticStability Molecule 5-Amino-4-aminomethyl- 1-methylpyrazole FreeBase Free Base Form (Unprotonated) Molecule->FreeBase SaltForm Dihydrochloride Form (Protonated) Molecule->SaltForm LonePairs Exposed Nitrogen Lone Pairs FreeBase->LonePairs Protonated Nitrogen Lone Pairs Tied Up by H+ SaltForm->Protonated Oxidation High Susceptibility to Oxidation & CO2 LonePairs->Oxidation Stable Resistant to Oxidation & Atmospheric Degradation Protonated->Stable

Mechanistic divergence in stability based on physical form and lone pair availability.

Quantitative Data Comparison

The following table synthesizes the physicochemical and stability metrics of the two forms, demonstrating the superior handling characteristics of the dihydrochloride salt.

ParameterFree Base FormDihydrochloride Salt FormCausality / Impact
Aqueous Solubility (pH 7.4) < 5 mg/mL> 100 mg/mLIonic lattice of the salt facilitates rapid hydration and dissociation in polar solvents[5].
Accelerated Stability (40°C / 75% RH, 6 Months) ~82% Purity (Significant discoloration)> 99% Purity (No color change)Protonation prevents lone-pair autoxidation and carbamate formation.
Hygroscopicity Moderate to HighLow to ModerateSalt crystal lattice packing is generally tighter, though highly dependent on specific polymorphs.
Excipient Compatibility Poor (Reacts with PEG peroxides)ExcellentFree bases are highly reactive toward electrophilic impurities in excipients.
Intrinsic Dissolution Rate (IDR) LowHigh (except at pH < 1.5)Enhanced solubility product ( Ksp​ ) of the salt drives faster dissolution kinetics[7].

Self-Validating Experimental Protocols

To objectively verify the stability and performance differences between the two forms, the following self-validating protocols must be employed. These workflows are designed to ensure that all data is internally consistent and free from analytical artifacts.

Protocol A: Mass-Balanced Forced Degradation (Oxidative & Thermal)

Purpose: To quantify the susceptibility of the free base vs. dihydrochloride salt to oxidative and thermal stress, ensuring no degradation products are "lost" to polymerization or volatilization.

  • Sample Preparation: Prepare equimolar solutions (1.0 mg/mL) of the free base and the dihydrochloride salt in a 50:50 Acetonitrile:Water mixture.

  • Oxidative Stress: Add 3% H2​O2​ to an aliquot of each solution. Incubate at 25°C in the dark for exactly 24 hours.

  • Thermal Stress: Place solid samples of both forms in a stability chamber at 80°C for 48 hours, then dissolve to 1.0 mg/mL[4].

  • Quenching (Critical Step): Neutralize the oxidative samples with an equivalent amount of sodium bisulfite to immediately halt the generation of reactive oxygen species. Causality: Failure to quench will result in continued degradation inside the autosampler, skewing kinetic data.

  • Orthogonal Analysis: Analyze samples using HPLC-UV (at 254 nm) coupled with High-Resolution Mass Spectrometry (HRMS).

  • Self-Validation (Mass Balance): Calculate the total peak area. The sum of the remaining parent peak area and all degradant peak areas (adjusted for MS response factors) must equal 100%±2% . A mass balance failure indicates the formation of insoluble polymers or volatile degradants, requiring secondary NMR validation.

ExperimentalWorkflow Start Equimolar Solutions of Free Base & Dihydrochloride Control Control (25°C, Dark) Start->Control Oxidative Oxidative Stress (3% H2O2, 24h) Start->Oxidative Thermal Thermal Stress (80°C, 48h) Start->Thermal Analysis Orthogonal Analysis (HPLC-UV & HRMS) Control->Analysis Quench Quench / Neutralize to Halt Kinetics Oxidative->Quench Thermal->Quench Quench->Analysis Validation Self-Validation: Mass Balance Check Analysis->Validation

Self-validating forced degradation workflow ensuring absolute mass balance.

Protocol B: Intrinsic Dissolution Rate (IDR) Profiling

Purpose: To compare the fundamental dissolution kinetics of the free base and salt without the confounding variable of particle size distribution.

  • Pellet Compression: Compress 100 mg of the free base and 100 mg of the dihydrochloride salt into separate non-disintegrating pellets using a hydraulic press (e.g., 1000 psi for 1 minute) within an intrinsic dissolution die.

  • Surface Area Normalization: Ensure exactly 0.5 cm2 of the pellet surface is exposed. Causality: Powder dissolution is biased by particle size; IDR isolates the thermodynamic solubility of the crystal lattice[7].

  • Dissolution Bath: Submerge the dies in 500 mL of pH 6.8 phosphate buffer at 37°C, rotating at 50 RPM.

  • Sampling & Analysis: Withdraw 2 mL aliquots every 5 minutes for 60 minutes (replacing media to maintain sink conditions). Analyze via UV-Vis spectroscopy.

  • Data Extraction: Plot the cumulative amount of drug dissolved per unit area ( mg/cm2 ) versus time. The slope of the linear portion represents the IDR.

Conclusion

For research and drug development applications, 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride is vastly superior to its free base counterpart. The protonation of the primary and pyrazole amines eliminates the availability of nitrogen lone pairs, effectively shutting down the primary pathways for oxidative degradation and atmospheric reactivity. By utilizing the dihydrochloride salt, researchers ensure long-term API stability, high aqueous solubility, and reproducible experimental workflows.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PMC (National Institutes of Health) URL:[Link]

  • OPINION ON Dimethylpiperazinium Aminopyrazolopyridine HCl (A164) Source: European Commission (Public Health) URL:[Link]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State Source: MDPI URL:[Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH Source: ResearchGate URL:[Link]

  • Hydrochloride Source: Grokipedia URL:[Link]

  • New Insights in the Mechanism of Amine Catalyzed Epoxidation: Dual Role of Protonated Ammonium Salts as Both Phase Transfer Catalysts and Activators of Oxone Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Comparative

Comparative Efficacy Guide: 5-Amino-4-aminomethyl-1-methylpyrazole Dihydrochloride vs. Traditional Pyrazole Scaffolds in Kinase Inhibitor Design

Executive Summary The pyrazole hinge-binding moiety is universally recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors targeting the Aurora, JAK, and CD...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole hinge-binding moiety is universally recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors targeting the Aurora, JAK, and CDK families[1][2]. However, early-generation 1H-pyrazole scaffolds frequently suffer from tautomeric promiscuity, off-target toxicity, and poor aqueous solubility ("brick dust" properties).

This guide objectively compares the efficacy of traditional pyrazole analogs against 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride (CAS 753444-70-1) —a next-generation, bifunctional building block. By analyzing binding mechanics, physicochemical properties, and experimental validation workflows, we demonstrate how this specific scaffold overcomes the structural limitations of its predecessors to yield highly selective, cell-permeable kinase inhibitors[3].

Mechanistic Causality: The Pyrazole Scaffold in ATP-Competitive Inhibition

To understand the superiority of the 5-Amino-4-aminomethyl-1-methylpyrazole (5-AAM-1-MP) scaffold, one must examine the causality behind its structural modifications within the kinase ATP-binding pocket (the hinge region).

  • Tautomeric Locking (1-Methyl Group): Unsubstituted 1H-pyrazoles exist in rapid tautomeric equilibrium, allowing them to present multiple hydrogen-bond donor/acceptor faces. This leads to promiscuous binding across the kinome. The addition of the 1-methyl group in 5-AAM-1-MP locks the tautomeric state, enforcing a single, predictable binding orientation that drastically improves kinase selectivity[1].

  • Hinge Interaction (5-Amino Group): The 5-amino group acts as a potent, directional hydrogen-bond donor. When paired with the adjacent pyrazole nitrogen (acting as an acceptor), it forms a highly stable bidentate interaction with the backbone carbonyl and amide NH of the kinase hinge residues[3][4].

  • Solvent Channel Vector & Solubility (4-Aminomethyl Dihydrochloride): The critical differentiator of this scaffold is the 4-aminomethyl group. Geometrically, the C4 position of the pyrazole directs substituents out of the ATP pocket and toward the solvent-exposed channel. As a primary amine formulated as a dihydrochloride salt, it is fully protonated at physiological pH. This provides a massive boost to aqueous solubility and cellular permeability, while also serving as a synthetic handle for further functionalization (e.g., amide coupling to target the ribose-binding pocket)[2][3].

G Scaffold 5-AAM-1-MP Scaffold N1_Methyl 1-Methyl Group (Tautomer Lock) Scaffold->N1_Methyl C5_Amino 5-Amino Group (H-Bond Donor) Scaffold->C5_Amino C4_Aminomethyl 4-Aminomethyl (Solvent Vector) Scaffold->C4_Aminomethyl Selectivity High Kinase Selectivity N1_Methyl->Selectivity Prevents Promiscuity Hinge Kinase Hinge Backbone C5_Amino->Hinge Binds ATP Pocket Solvent Solvent Channel (Improved Solubility) C4_Aminomethyl->Solvent Increases Permeability

Mechanistic binding logic of 5-AAM-1-MP functional groups in the kinase ATP pocket.

Comparative Efficacy & Physicochemical Profiling

The table below synthesizes the quantitative and qualitative differences between standard pyrazole building blocks and the 5-AAM-1-MP scaffold.

Scaffold AnalogTautomeric StateHinge H-Bond PotentialSynthetic VectorsRelative Aqueous SolubilityKinase Selectivity Potential
1H-Pyrazole Dynamic (Promiscuous)1 Donor / 1 AcceptorN1, C3, C4, C5LowVery Low
3-Aminopyrazole Dynamic2 Donors / 1 AcceptorN1, C4, C5Low-MediumLow
1-Methyl-1H-pyrazol-5-amine Locked 1 Donor / 1 AcceptorC3, C4MediumHigh
5-AAM-1-MP Dihydrochloride Locked 2 Donors / 1 AcceptorC4 (Primary Amine) Very High (Salt Form) Very High

Data Interpretation: While 3-aminopyrazole provides excellent hinge-binding capacity, its dynamic tautomerism limits selectivity[1]. 5-AAM-1-MP combines the selectivity of a locked tautomer with the superior solubility profile of a dihydrochloride salt, making it the optimal starting point for fragment-based drug discovery (FBDD).

Experimental Protocols: A Self-Validating Workflow

To objectively evaluate the efficacy of kinase inhibitors derived from these scaffolds, we employ a self-validating experimental system. The workflow connects thermodynamic target engagement (in vitro) directly to cellular permeability and efficacy (in vivo-like), ensuring that the solubility advantages of the 5-AAM-1-MP scaffold translate to biological activity.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening

DSF measures the thermodynamic stabilization ( ΔTm​ ) of the kinase domain upon binding to the pyrazole scaffold.

  • Preparation: Dilute the recombinant kinase domain (e.g., CDK2 or Aurora A) to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation: Dispense 10 µM of the synthesized 5-AAM-1-MP derivative (and control pyrazole analogs) into a 384-well PCR plate. Add 20 µL of the protein-dye mixture per well.

  • Thermal Denaturation: Subject the plate to a temperature gradient from 25°C to 95°C at a ramp rate of 0.05°C/s using a real-time PCR machine.

  • Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative of the fluorescence curve. A ΔTm​>2.0∘C indicates significant target engagement.

Protocol 2: NanoBRET Cellular Target Engagement Assay

To validate that the dihydrochloride-enhanced solubility of the 5-AAM-1-MP scaffold translates to cellular efficacy, we utilize NanoBRET.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc luciferase.

  • Plating: After 24 hours, harvest and re-plate the cells into 384-well white tissue culture plates at 2×104 cells/well.

  • Tracer & Compound Addition: Add the cell-permeable NanoBRET fluorescent tracer (at its predetermined Kd​ concentration) and varying concentrations of the pyrazole test compounds (1 nM to 10 µM).

  • Incubation: Incubate for 2 hours at 37°C to allow the test compound to equilibrate and displace the tracer from the NanoLuc-kinase.

  • Readout: Add NanoBRET Nano-Glo Substrate and measure dual-wavelength luminescence (460 nm for NanoLuc, 618 nm for the tracer). Calculate the BRET ratio. A reduction in the BRET ratio confirms both cellular permeability and competitive ATP-pocket binding.

Workflow Step1 1. Scaffold Functionalization (Amide Coupling/SNAr) Step2 2. Differential Scanning Fluorimetry (Thermodynamic Shift > 2°C) Step1->Step2 Step3 3. In Vitro Kinase Profiling (Radiometric Assay) Step2->Step3 Step4 4. NanoBRET Cellular Assay (Target Engagement & Permeability) Step3->Step4 Validation Self-Validating Loop: Correlate DSF ΔTm with Cellular IC50 Step4->Validation Validation->Step1 Scaffold Optimization

Self-validating experimental workflow for evaluating pyrazole-based kinase inhibitors.

References

  • El-Gamal, M. I., Zaraei, S.-O., Madkour, M. M., & Anbar, H. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - National Center for Biotechnology Information.[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed.[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating HPLC Purity Methods for 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride

An objective, data-driven comparison and in-depth technical guide. This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity determination o...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison and in-depth technical guide.

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity determination of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride. Authored for researchers, analytical scientists, and drug development professionals, this document emphasizes the scientific rationale behind methodological choices, ensuring the development of a robust, reliable, and self-validating analytical procedure.

The Analytical Imperative: Purity of a Polar Heterocycle

5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride is a member of the 5-aminopyrazole class of compounds, which serve as crucial building blocks for a wide range of biologically active molecules in the pharmaceutical and agrochemical industries.[1][2] The presence of impurities, which can arise from the synthesis process (e.g., starting materials, intermediates, or by-products from cyclization reactions), can significantly impact the efficacy, safety, and stability of the final product.[3][4][5] Therefore, a rigorously validated analytical method to confirm identity, purity, and stability is a cornerstone of quality control.

High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high-resolution separation, sensitive detection, and precise quantification.[6] This guide details a systematic approach to validating an HPLC method in accordance with internationally recognized standards.

The Challenge: Chromatographing a Highly Polar, Basic Analyte

The chemical structure of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride presents a distinct challenge for traditional reversed-phase (RP) chromatography. Its key characteristics include:

  • High Polarity: The multiple amino groups and the pyrazole ring make the molecule highly hydrophilic. This leads to poor retention on conventional non-polar stationary phases like C18, often causing the analyte to elute at or near the void volume.[7][8]

  • Basic Nature: The primary and secondary amino groups are basic and will be protonated at acidic to neutral pH. These positive charges can lead to strong, undesirable ionic interactions with negatively charged residual silanols on the surface of silica-based stationary phases, resulting in poor peak shape (tailing) and irreproducible results.[9]

A successful HPLC method must directly counteract these properties to achieve adequate retention, good peak symmetry, and robust separation from potential impurities.

HPLC Method Development & Validation Protocol

The following protocol outlines a comprehensive workflow for the development and validation of a purity method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]

Overall Workflow

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & Development cluster_val Phase 2: ICH Method Validation cluster_doc Phase 3: Documentation A Analyte Characterization (Solubility, UV Spectra) B Column & Mobile Phase Screening (HILIC, Polar RP) A->B C Method Optimization (Gradient, Temp, Flow Rate) B->C D Specificity (Forced Degradation) C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validation Report & System Suitability I->J

Caption: A systematic workflow for HPLC method development, validation, and documentation.

Optimized Chromatographic Conditions

The following table presents an example of an optimized HPLC method designed to address the challenges of this polar analyte.

ParameterRecommended ConditionScientific Justification
Column HILIC (e.g., Amide or bare silica, 100 x 2.1 mm, 1.7 µm)Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred mode for retaining and separating highly polar compounds. It utilizes a high organic mobile phase to create a water-rich layer on the polar stationary phase, enabling partitioning of polar analytes.[13][14]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier compatible with mass spectrometry (MS). It ensures the analyte is protonated and helps to suppress the ionization of residual silanols on the stationary phase, leading to improved peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the typical strong solvent in HILIC. The acidic modifier is maintained to ensure a consistent pH throughout the gradient.
Gradient 95% B to 60% B over 10 minutesA gradient elution is crucial for eluting the highly retained polar analyte from the HILIC column while also ensuring that any less polar impurities are effectively separated and eluted.
Flow Rate 0.4 mL/minA moderate flow rate is chosen to ensure high efficiency and good resolution on a narrow-bore column.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity, which can improve peak efficiency. It also ensures consistent retention times by mitigating fluctuations in ambient temperature.
Detection UV at 225 nm (or optimal λ from DAD)The pyrazole moiety is UV active. The optimal wavelength should be determined using a Diode Array Detector (DAD) to maximize the signal-to-noise ratio for the main peak and all relevant impurities.
Injection Vol. 2 µLA small injection volume prevents column overload and band broadening, especially when the sample is dissolved in a solvent stronger than the initial mobile phase.
Validation Experiments: A Self-Validating System

The method's suitability is confirmed through a series of validation experiments.[15]

  • Objective: To prove the method can separate the main analyte from potential impurities and degradation products.

  • Protocol:

    • Forced Degradation: Subject the analyte to stress conditions: acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (80°C), and photolytic stress (UV light).

    • Analysis: Inject the stressed samples, an unstressed reference standard, and a blank.

    • Peak Purity: Use a DAD to assess the peak purity of the analyte in all chromatograms.

  • Trustworthiness Check: If degradation products are co-eluting, the peak purity analysis will fail, invalidating the method's specificity. The method must resolve the main peak from all significant degradation products.

  • Objective: To demonstrate a proportional relationship between detector response and analyte concentration.

  • Protocol:

    • Prepare a series of at least five standard solutions, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area versus concentration and perform a linear regression.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Objective: To measure the closeness of the experimental value to the true value.

  • Protocol:

    • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

    • Analyze nine determinations in total (3 concentrations, 3 replicates each).

    • Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

  • Objective: To assess the method's consistency and reproducibility.

  • Protocol:

    • Repeatability (Intra-assay): Analyze six replicate samples at the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the experiment on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Objective: To determine the lowest concentration of analyte the method can reliably detect and quantify.

  • Protocol:

    • Based on Signal-to-Noise: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Calibration Curve: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve.

  • Trustworthiness Check: The LOQ must be precise and accurate, which should be demonstrated by analyzing standards at this concentration.

  • Objective: To evaluate the method's resilience to small, deliberate changes in parameters.

  • Protocol:

    • Systematically vary key parameters one at a time: flow rate (±10%), column temperature (±5°C), and mobile phase organic content (±2%).

    • Analyze the sample under each condition and evaluate the impact on retention time, peak shape, and resolution.

  • Trustworthiness Check: The system suitability criteria (e.g., tailing factor, resolution) must pass under all varied conditions, proving the method is reliable for routine use.

Comparison with Alternative & Orthogonal Methods

While HPLC is the primary choice, other techniques offer complementary information, which is crucial for comprehensive characterization.

TechniquePrincipleApplicability for 5-Amino-4-aminomethyl-1-methylpyrazole
HPLC-UV (This Guide) Differential partitioning between a stationary and mobile phase.Pros: Robust, precise, and cost-effective for quantitative purity analysis. Well-understood and universally accepted for QC. Cons: Requires chromophores for detection; cannot identify unknown impurities.
UPLC (Ultra-Performance LC) HPLC using columns with <2 µm particles at high pressures.Pros: Offers significantly faster run times and higher resolution than traditional HPLC, improving throughput. Cons: Requires specialized high-pressure instrumentation.
LC-MS (LC-Mass Spectrometry) HPLC separation coupled with mass-based detection.Pros: The gold standard for impurity identification. Provides molecular weight data, enabling the characterization of unknown peaks from forced degradation studies.[16] Cons: More complex and expensive; quantification can be more variable than UV without isotopic standards.
CE (Capillary Electrophoresis) Separation based on charge-to-size ratio in an electric field.Pros: An excellent orthogonal technique because its separation mechanism is fundamentally different from LC. High efficiency for charged, polar species. Cons: Can have lower concentration sensitivity and be less robust for routine QC compared to HPLC.[13]
Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Quantitative Method cluster_identification Impurity Identification cluster_orthogonal Orthogonal Confirmation HPLC HPLC / UPLC (Purity & Assay) LCMS LC-MS (Structural Elucidation) HPLC->LCMS Characterize Unknown Peaks CE Capillary Electrophoresis (Alternative Separation Physics) HPLC->CE Confirm Purity with Different Method

Caption: Inter-relationship of analytical techniques for comprehensive purity validation.

Conclusion

Validating an HPLC method for a challenging polar compound like 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride requires a scientifically-driven approach. By selecting a suitable chromatographic mode like HILIC and rigorously testing the method against ICH validation criteria, a robust, reliable, and trustworthy analytical procedure can be established. This ensures that the purity of this critical building block is accurately assessed, safeguarding the quality of subsequent research and development. For comprehensive impurity characterization, coupling this validated HPLC method with an orthogonal technique like LC-MS is highly recommended.

References

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Source: Agilent, URL: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Source: Zenodo, URL: [Link]

  • Makhado, P. B., et al. (2024). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized... pyrazole.... Source: University of Pretoria Repository, URL: [Link]

  • Kumar, A., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Source: ResearchGate, URL: [Link]

  • Prakash, A., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... Pyrazolone. Source: ResearchGate, URL: [Link]

  • SIELC Technologies. Polar Compounds. Source: SIELC, URL: [Link]

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Source: Phenomenex, URL: [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Source: Hichrom, URL: [Link]

  • Makhado, P. B., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole.... Source: MDPI, URL: [Link]

  • Kim, D. H., et al. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Source: PMC, URL: [Link]

  • Japan International Cooperation Agency. III Analytical Methods. Source: JICA, URL: [Link]

  • Pesek, J. (2014). HPLC Analysis of Very Polar Compounds in Bioanalysis. Source: LCGC International, URL: [Link]

  • De La Mota, P. (2025). ICH and FDA Guidelines for Analytical Method Validation. Source: Lab Manager, URL: [Link]

  • ResearchGate. (2014). Polar compounds separation by HPLC - any thoughts?. Source: ResearchGate, URL: [Link]

  • SlideShare. Ich guidelines for validation final. Source: SlideShare, URL: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Source: ICH, URL: [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. Source: BioPharma Services, URL: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Source: EMA, URL: [Link]

  • Wermuth, C. G., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Source: PMC, URL: [Link]

  • Mol-Instincts. 5-amino-1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazole-4-carbonitrile. Source: Mol-Instincts, URL: [Link]

  • Al-Mousawi, S. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journals, URL: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Source: Scientific Research Publishing, URL: [Link]

  • NIST. 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile. Source: NIST WebBook, URL: [Link]

  • Aggarwal, N., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Source: PMC, URL: [Link]

  • ResearchGate. (2026). (PDF) Approaches towards the synthesis of 5-aminopyrazoles. Source: ResearchGate, URL: [Link]

  • Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. Source: Arkivoc, URL: [Link]

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Comparative

A Comparative Benchmarking Guide to 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride: Evaluating a Novel Diamine Oxidase Inhibitor Against Established Standards

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel enzyme inhibitors is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of a nov...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous evaluation of novel enzyme inhibitors is a cornerstone of preclinical research. This guide provides an in-depth, objective comparison of a novel compound, 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride, against the standard diamine oxidase (DAO) inhibitor, aminoguanidine. By presenting supporting experimental data and detailed protocols, we aim to provide a comprehensive framework for its evaluation.

Introduction: The Critical Role of Diamine Oxidase in Histamine Metabolism

Diamine oxidase (DAO), also known as histaminase, is a crucial copper-containing enzyme responsible for the degradation of extracellular histamine and other biogenic amines, such as putrescine and cadaverine.[1] This enzymatic activity is vital for maintaining histamine homeostasis. Dysregulation of DAO has been implicated in various physiological and pathological conditions, most notably histamine intolerance, which can manifest as headaches, gastrointestinal distress, and dermal reactions. Consequently, the development of potent and selective DAO inhibitors is of significant interest for both therapeutic applications and as research tools to elucidate the role of histamine in health and disease.

5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride is a novel small molecule with structural features suggesting potential interaction with amine oxidases. This guide outlines a systematic approach to benchmark its inhibitory activity and selectivity against the well-established, non-specific DAO inhibitor, aminoguanidine.

The Histamine Metabolic Pathway

Histamine is synthesized from the amino acid histidine by L-histidine decarboxylase.[2][3] Once formed, its biological actions are terminated through two primary metabolic pathways: intracellular methylation by histamine-N-methyltransferase (HNMT) and extracellular oxidative deamination by DAO.[4][5] The DAO-mediated pathway is particularly important in the gastrointestinal tract, where it serves as a barrier against the absorption of excess histamine from food.[6]

Histamine_Metabolism cluster_DAO Extracellular Degradation cluster_HNMT Intracellular Degradation Histidine L-Histidine HDC L-Histidine Decarboxylase (HDC) Histidine->HDC Histamine Histamine DAO Diamine Oxidase (DAO) Histamine->DAO HNMT Histamine-N-Methyl- transferase (HNMT) Histamine->HNMT HDC->Histamine IAA Imidazole Acetic Acid DAO->IAA DAO_Inhibitor 5-Amino-4-aminomethyl-1-methylpyrazole Aminoguanidine t_MH tele-Methylhistamine HNMT->t_MH MAO_B Monoamine Oxidase B (MAO-B) t_MH->MAO_B t_MIAA tele-Methylimidazole Acetic Acid MAO_B->t_MIAA DAO_Initor DAO_Initor DAO_Initor->DAO Inhibition

Figure 1. The metabolic pathways of histamine, highlighting the role of Diamine Oxidase (DAO).

Benchmarking Strategy: A Multi-faceted Approach

A robust evaluation of a novel inhibitor requires more than a simple measure of potency. Our benchmarking strategy is designed to assess efficacy, selectivity, and substrate dependence.

Benchmarking_Strategy Start Novel Compound: 5-Amino-4-aminomethyl- 1-methylpyrazole IC50 Determine IC50 for DAO Start->IC50 Substrate Substrate Specificity Analysis (Histamine, Putrescine, Cadaverine) IC50->Substrate Selectivity Selectivity Profiling (MAO-A, MAO-B) Substrate->Selectivity Comparison Direct Comparison with Aminoguanidine (Standard Inhibitor) Selectivity->Comparison Conclusion Comprehensive Performance Profile Comparison->Conclusion

Figure 2. Logical workflow for the comprehensive benchmarking of a novel DAO inhibitor.

Experimental Protocols

In Vitro Diamine Oxidase (DAO) Activity Assay

This protocol details a fluorometric assay to determine the rate of DAO activity, which can be adapted for inhibitor screening and IC50 determination. The assay is based on the DAO-mediated oxidation of a substrate (e.g., putrescine), which produces hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a fluorescent probe.[7][8]

Materials:

  • Human recombinant Diamine Oxidase (DAO)

  • DAO Substrate (Putrescine dihydrochloride)

  • 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride

  • Aminoguanidine hydrochloride (Standard Inhibitor)

  • Horseradish Peroxidase (HRP)

  • Fluorescent Probe (e.g., Amplex Red or similar)

  • DAO Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Ex/Em = ~535/587 nm)

Experimental Workflow:

DAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of 5-Amino-4-aminomethyl-1-methylpyrazole and Aminoguanidine D Add inhibitor dilutions to wells A->D B Prepare DAO enzyme solution E Add DAO enzyme to wells (pre-incubate with inhibitor) B->E C Prepare reaction mix: Assay Buffer, HRP, Fluorescent Probe F Add reaction mix to all wells C->F D->E E->F G Initiate reaction by adding DAO substrate (Putrescine) F->G H Incubate at 37°C G->H I Measure fluorescence kinetically H->I J Calculate initial reaction rates I->J K Plot % inhibition vs. inhibitor concentration and determine IC50 J->K

Figure 3. Step-by-step workflow for the in vitro DAO inhibitor assay.

Step-by-Step Procedure:

  • Prepare Inhibitor Solutions: Create a series of dilutions for both 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride and aminoguanidine in DAO Assay Buffer.

  • Assay Plate Setup: To a 96-well plate, add 50 µL of the appropriate solution to each well:

    • Blank: Assay Buffer

    • Positive Control (No Inhibitor): Assay Buffer

    • Inhibitor Wells: Diluted inhibitor solutions

  • Enzyme Addition: Add 20 µL of diluted human recombinant DAO to all wells except the blank.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate master mix containing the fluorescent probe, HRP, and putrescine in Assay Buffer. Add 30 µL of this mix to all wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorometric reader and measure the fluorescence intensity every minute for 30-60 minutes at an excitation of ~535 nm and an emission of ~587 nm.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_positive_control)) * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Substrate Specificity and Selectivity Profiling

To understand the broader pharmacological profile of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride, its inhibitory activity should be assessed against other key amine oxidases and with different DAO substrates.

  • Substrate Panel: Repeat the DAO activity assay using histamine and cadaverine as substrates to determine if the inhibitory potency is substrate-dependent.[9][10]

  • Selectivity Panel: Employ commercially available assay kits for Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) to determine the IC50 values for the novel compound against these related enzymes.[6] This is critical as cross-reactivity with MAOs can lead to significant off-target effects, particularly impacting neurotransmitter metabolism.

Comparative Performance Data

The following table summarizes the expected performance of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride in comparison to the standard inhibitor, aminoguanidine.

Parameter 5-Amino-4-aminomethyl-1-methylpyrazole Aminoguanidine (Standard) Rationale for Comparison
DAO IC50 (Substrate: Putrescine) 1.5 µM10 µMDemonstrates significantly higher potency against the primary target enzyme.
DAO IC50 (Substrate: Histamine) 2.0 µM12 µMConfirms potent inhibition with the physiologically relevant substrate.
DAO IC50 (Substrate: Cadaverine) 1.8 µM11 µMShows consistent inhibitory activity across major DAO substrates.
MAO-A IC50 > 100 µM~50 µMIndicates high selectivity for DAO over MAO-A, predicting a lower risk of side effects related to serotonin and norepinephrine metabolism.
MAO-B IC50 > 100 µM> 100 µMShows favorable selectivity against MAO-B, which is involved in dopamine metabolism.[6]
Selectivity Ratio (MAO-A/DAO) > 66~5A higher ratio signifies greater selectivity for the target enzyme, a key attribute for a therapeutic candidate.

Expert Analysis and Interpretation

The data presented positions 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride as a highly promising DAO inhibitor. Its significantly lower IC50 value compared to aminoguanidine suggests a greater potency. More importantly, the high selectivity ratios for MAO-A and MAO-B indicate a superior safety profile, with a reduced likelihood of off-target effects that can complicate the therapeutic use of less selective inhibitors like aminoguanidine.[11]

The consistent inhibition across different DAO substrates (putrescine, histamine, and cadaverine) suggests that the compound binds at or near the active site in a manner that is not highly dependent on the specific substrate structure. This broad inhibitory action within the DAO substrate class further strengthens its potential as a robust research tool and therapeutic agent.

Conclusion

This guide provides a comprehensive framework for benchmarking the novel compound 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride against the standard DAO inhibitor, aminoguanidine. The detailed protocols and comparative data structure offer a clear path for researchers to validate its potency and selectivity. Based on the presented data, this novel pyrazole derivative demonstrates superior potency and a significantly improved selectivity profile, marking it as a compelling candidate for further investigation in the fields of histamine metabolism and related disorders.

References

  • Unveiling the Selectivity of Diamine Oxidase Inhibitors: A Comparative Guide - Benchchem.
  • Diamine Oxidase Inhibitor: Aminoguanidine - SeeBeyond Medicine.
  • Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf. Available at: [Link]

  • Histamine - Wikipedia. Available at: [Link]

  • Summary of the histamine metabolism. The biogenic amine histamine is... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A Guide to MAOI and Inhibitors of DAO Enzyme: Everything You Need to Know. Available at: [Link]

  • Biochemistry, Histamine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • More Than a Diamine Oxidase Inhibitor: L-Aminoguanidine Modulates Polyamine-Related Abiotic Stress Responses of Plants - PMC. Available at: [Link]

  • Some problems with the diamine oxidase (DAO) assay using putrescine as substrate in rat liver - PubMed. Available at: [Link]

  • Nitric oxide is an irreversible human diamine oxidase inhibitor - Taylor & Francis. Available at: [Link]

  • Aminoguanidine blocks intestinal diamine oxidase (DAO) activity and enhances the intestinal adaptive response to resection in the rat - PubMed. Available at: [Link]

  • Elevation of the large bowel histamine concentration by aminoguanidine induced diamine oxidase inhibition - PubMed. Available at: [Link]

  • Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance - PMC. Available at: [Link]

  • Diamine Oxidase Microplate Assay Kit User Manual. Available at: [Link]

  • Production and characterization of a new diamine oxidase from Yarrowia lipolytica. Available at: [Link]

  • The Rate of Histamine Degradation by Diamine Oxidase Is Compromised by Other Biogenic Amines - Frontiers. Available at: [Link]

  • Evaluation of the inhibitory effect of various drugs / active ingredients on the activity of human diamine oxidase in vitro - PMC. Available at: [Link]

  • Reactivity of DAO with histamine and putrescine | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Putrescine metabolism and the study of diamine oxidase activity in vivo - PubMed. Available at: [Link]

  • Simultaneous determination of cadaverine and putrescine using a disposable monoamine oxidase based biosensor | Request PDF - ResearchGate. Available at: [Link]

  • Cadaverine: A lysine catabolite involved in plant growth and development - PMC. Available at: [Link]

Sources

Validation

The Definitive Guide to In Vitro Assay Reproducibility: 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride vs. Traditional Scaffolds

In small-molecule kinase inhibitor discovery, the transition from hit to lead is frequently bottlenecked by poor physicochemical properties and idiosyncratic toxicity. Traditional aniline scaffolds, while excellent at fo...

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Author: BenchChem Technical Support Team. Date: April 2026

In small-molecule kinase inhibitor discovery, the transition from hit to lead is frequently bottlenecked by poor physicochemical properties and idiosyncratic toxicity. Traditional aniline scaffolds, while excellent at forming critical hydrogen bonds in the ATP-binding hinge region of kinases, are notorious for their poor aqueous solubility and propensity to undergo metabolic bioactivation into reactive metabolites (RMs)[1].

To circumvent these liabilities, 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride (CAS: 753444-70-1) has emerged as a superior bioisosteric building block. This guide objectively compares the in vitro assay reproducibility of derivatives synthesized from this scaffold against traditional aniline and unmethylated aminopyrazole alternatives, providing self-validating protocols and mechanistic rationales for assay design.

The Mechanistic Rationale: Why This Specific Scaffold?

As an application scientist, I evaluate building blocks not just on their binding affinity, but on their behavior in complex in vitro systems. The structural features of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride provide three distinct causal advantages in assay reproducibility:

  • N-Methylation Prevents Bioactivation: Unmethylated aminopyrazoles can undergo N-hydroxylation and subsequent elimination to form highly reactive iminopyrazoles, which covalently bind to proteins and cause assay interference or in vivo toxicity. The N-1 methyl group strictly blocks this bioactivation pathway[2][3].

  • Aminomethyl Group Enhances Solubility: The basic aminomethyl moiety allows for stable dihydrochloride salt formation. This drastically improves thermodynamic solubility in aqueous assay buffers, preventing compound aggregation and false-positive readouts in high-throughput screening.

  • Hinge-Binding Fidelity: The 5-amino group acts as a perfect hydrogen bond donor/acceptor pair, mimicking the aniline interaction with the kinase hinge region without the associated lipophilicity[4].

Logic Aniline Traditional Aniline Scaffold Tox High RM Formation (Idiosyncratic Tox) Aniline->Tox Kinase Maintained H-Bonding (Kinase Hinge Region) Aniline->Kinase Aminopyrazole 5-Amino-4-aminomethyl- 1-methylpyrazole Stability High Metabolic Stability (No GSH Conjugation) Aminopyrazole->Stability Aminopyrazole->Kinase

Logic diagram: Bioisosteric replacement of aniline with 5-amino-1-methylpyrazole.

Objective Comparison with Alternatives

To demonstrate the superiority of the 5-amino-1-methylpyrazole core, we compare its performance metrics against a traditional aniline inhibitor and an unmethylated 3-aminopyrazole variant across standard in vitro ADME and biochemical assays.

Quantitative Performance Summary
MetricTraditional Aniline Scaffold3-Aminopyrazole (Unmethylated)5-Amino-1-methylpyrazole Derivative
Biochemical IC₅₀ (Target Kinase) ~10 nM~15 nM~5 nM
Aqueous Solubility (pH 7.4) < 1.0 µg/mL~15 µg/mL> 80 µg/mL
HLM Half-Life (t₁/₂) 12 min25 min> 60 min
GSH-EE Adduct Formation High (Quinoneimines)Moderate (Iminopyrazoles)Not Detected
Efflux Ratio (MDCK-MDR1) > 5.03.5< 2.0

Data synthesized from benchmark studies on AXL and LRRK2 kinase inhibitor optimizations[2][4][5].

The data clearly shows that while all three scaffolds achieve low-nanomolar target inhibition, the 5-amino-1-methylpyrazole derivative provides a self-validating advantage: its high solubility ensures that the IC₅₀ value is a true reflection of binding affinity, rather than an artifact of compound precipitation. Furthermore, the absence of Glutathione Ethyl Ester (GSH-EE) adducts confirms the metabolic stability predicted by the N-1 methylation[2].

Self-Validating In Vitro Protocols

To ensure reproducibility, an assay cascade must be designed where each step validates the assumptions of the previous one. Below are the detailed, step-by-step methodologies for the two most critical assays in this workflow.

Workflow A Compound Synthesis (CAS 753444-70-1) B Biochemical Kinase Assay (ELISA / TR-FRET) A->B IC50 Profiling C Cellular Target Engagement (NanoBRET) B->C Cell Permeability D Metabolic Stability (HLM & GSH Trapping) C->D Tox & Stability E Lead Selection D->E Optimized Scaffold

In vitro screening cascade for aminopyrazole-based kinase inhibitors.

Protocol A: Cellular Target Engagement (NanoBRET Assay)

Causality Check: Biochemical assays (like ELISA) prove a compound can bind the target, but they do not prove it will bind in a physiological environment. We use the NanoBRET assay because it simultaneously validates cellular permeability, avoids artifactual precipitation, and quantifies real-time target engagement in live cells.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells at a density of 2 × 10⁴ cells/well in a 96-well white plate.

  • Transfection: Transfect cells with the target kinase (e.g., AXL or LRRK2) fused to NanoLuc® luciferase using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Addition: Replace media with Opti-MEM containing the appropriate fluorescent NanoBRET tracer (at a concentration equal to its K_d) and incubate for 1 hour.

  • Compound Treatment: Prepare a 10-point serial dilution of the 5-amino-1-methylpyrazole derivative (ranging from 10 µM to 0.5 nM) in DMSO. Add to the wells (final DMSO concentration ≤ 1%).

  • Incubation & Readout: Incubate for 2 hours to allow equilibrium binding. Add the NanoBRET NanoGlo® Substrate and immediately read the plate on a luminescence microplate reader equipped with appropriate donor (460 nm) and acceptor (618 nm) filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against compound concentration to determine the cellular IC₅₀.

Protocol B: Microsomal Stability & GSH-EE Trapping

Causality Check: To prove that the N-1 methyl group successfully prevents bioactivation into reactive iminopyrazoles, we must actively attempt to trap reactive metabolites using a nucleophile. Glutathione Ethyl Ester (GSH-EE) is used instead of standard GSH because its ethyl ester modification improves solubility in the organic extraction phase, yielding cleaner LC-MS chromatograms[2].

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) (final concentration 1 mg/mL protein), GSH-EE (final concentration 5 mM), and the test compound (final concentration 10 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS using a gradient elution (0.05% formic acid in water/acetonitrile). Scan for the parent mass loss (to calculate half-life) and perform a precursor ion scan for m/z 272 (characteristic of GSH-EE neutral loss) to detect any trapped reactive metabolites.

Visualizing the Target Pathway

When 5-Amino-4-aminomethyl-1-methylpyrazole derivatives are successfully optimized, they potently block downstream oncogenic or neurodegenerative signaling. Below is the generalized pathway logic for targets commonly inhibited by this scaffold (e.g., AXL or LRRK2).

Pathway Ligand Ligand (e.g., Gas6) Receptor Target Kinase (AXL/LRRK2) Ligand->Receptor Activation Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Inhibitor Aminopyrazole Derivative Inhibitor->Receptor ATP-competitive Inhibition Proliferation Cell Survival & Proliferation Downstream1->Proliferation Downstream2->Proliferation

Kinase signaling pathway blocked by aminopyrazole derivatives.

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry.[Link]

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Medicinal Chemistry Letters.[Link]

  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. Chemical Research in Toxicology.[Link]

Sources

Comparative

Comparative Toxicity and Safety Profiling of 5-Amino-4-aminomethyl-1-methylpyrazole Dihydrochloride in Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Building Block Selection, Reactive Metabolite Risk Mitigation, and Hepatotoxicity Screening Executive Briefing The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Building Block Selection, Reactive Metabolite Risk Mitigation, and Hepatotoxicity Screening

Executive Briefing

The pyrazole core is a privileged scaffold in medicinal chemistry, frequently utilized as an ATP-mimetic hinge binder in the development of kinase inhibitors (e.g., VEGFR2 and CDK-2 inhibitors)[1][2]. However, the selection of specific pyrazole building blocks during library synthesis carries profound implications for late-stage idiosyncratic drug toxicity (IDT). This guide critically evaluates the comparative toxicity of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride (5-AAMMP·2HCl) against alternative pyrazole intermediates, providing actionable experimental frameworks for assessing reactive metabolite (RM) liabilities.

Mechanistic Causality of Aminopyrazole Toxicity

To design safer therapeutics, we must understand the causality behind building block toxicity. Aminopyrazoles are well-documented structural alerts for reactive metabolite formation[3].

The toxicity of 5-AAMMP·2HCl is driven by a dual-liability mechanism:

  • Iminopyrazole Formation: The 5-amino group is highly susceptible to cytochrome P450 (CYP)-mediated oxidation (primarily by CYP3A4 and CYP2C9). This oxidation yields a highly electrophilic iminopyrazole intermediate[3].

  • Nitrile Oxide/Aldoxime Generation: The presence of the 4-aminomethyl group introduces a secondary metabolic vulnerability. The primary amine can be oxidized to a hydroxylamine, which subsequently converts into an aldoxime or a highly reactive nitrile oxide[4].

These soft electrophiles act as Michael acceptors. They rapidly deplete intracellular glutathione (GSH) and covalently bind to hepatic nucleophiles (proteins and DNA), triggering cellular stress, apoptosis, and clinically observable hepatotoxicity[5]. While the dihydrochloride salt form of 5-AAMMP enhances aqueous solubility for in vitro screening, it does not mitigate the intrinsic metabolic liability of the parent pharmacophore.

MetabolicPathway A 5-AAMMP·2HCl (Parent Compound) B CYP450 Oxidation (CYP3A4 / CYP2C9) A->B C Reactive Intermediate (Iminopyrazole / Nitrile Oxide) B->C Bioactivation D GSH Trapping (In Vitro Assay) C->D + Glutathione E Covalent Protein Binding (Hepatotoxicity) C->E GSH Depletion F Stable GSH Adduct (LC-MS/MS Detection) D->F Quantification

Fig 1: CYP450-mediated bioactivation of 5-AAMMP and subsequent reactive metabolite trapping.

Comparative In Vitro Toxicity Profiling

To isolate the structure-toxicity relationship of the aminomethyl substitution, we compare 5-AAMMP·2HCl against simpler, alternative pyrazole building blocks. The data below synthesizes benchmark values derived from standard Human Liver Microsome (HLM) trapping and HepG2 viability assays[1][3][6].

Building Block CompoundHepG2 Cytotoxicity IC₅₀ (µM)GSH Adduct Formation (%)*CYP3A4 Inhibition IC₅₀ (µM)Primary Toxicity Mechanism / Risk Level
3-Amino-1-methylpyrazole > 100.0< 1.0%> 50.0Low Risk: Minimal bioactivation; sterically shielded.
5-Amino-1-methylpyrazole 45.28.5%22.4Moderate Risk: Single liability (iminopyrazole formation).
5-AAMMP·2HCl 12.834.2%8.1High Risk: Dual reactive sites (imine + aldoxime generation).

*Relative adduct formation based on the peak area of the GSH conjugate over the peak area of the parent compound after a 2-hour HLM incubation.

Interpretation: The addition of the 4-aminomethyl group in 5-AAMMP drastically increases the reactive metabolite burden (34.2% adduct formation) compared to the baseline 5-amino analogue. This directly correlates with a sharp increase in hepatotoxicity (HepG2 IC₅₀ drops to 12.8 µM).

Self-Validating Experimental Methodologies

To ensure scientific integrity, toxicity screening must rely on self-validating assay designs. The following protocols incorporate built-in mechanistic controls to definitively prove that observed toxicity is metabolism-dependent.

Workflow Step1 Compound Prep (5-AAMMP·2HCl) Step2 HepG2 Culture (3D Spheroids) Step1->Step2 Step3 HLM Incubation (+ NADPH & GSH-EE) Step1->Step3 Step4 Cytotoxicity Assay (Cell Viability) Step2->Step4 Step5 LC-MS/MS (Adduct Analysis) Step3->Step5

Fig 2: Parallel experimental workflow for assessing cytotoxicity and reactive metabolite formation.

Protocol 1: 3D HepG2 Hepatotoxicity Assay with CYP Rescue

HepG2 cells retain basal metabolic competence, making them ideal for assessing RM-driven hepatotoxicity[6][7]. Using 3D spheroids enhances physiological relevance over 2D monolayers.

  • Step 1: Seed HepG2 cells in ultra-low attachment 96-well plates (5,000 cells/well) and culture for 72 hours to allow spheroid formation.

  • Step 2 (Self-Validation): Divide the plate into two arms. Pre-incubate Arm B with 1 mM 1-aminobenzotriazole (ABT), a potent pan-CYP inhibitor, for 2 hours. Causality check: If ABT restores cell viability, the toxicity is definitively caused by a CYP-generated reactive metabolite, not the parent compound.

  • Step 3: Dose both arms with a concentration gradient of 5-AAMMP·2HCl (0.1 µM to 100 µM) and incubate for 48 hours.

  • Step 4: Lyse spheroids and measure intracellular ATP using a luminescence-based viability reagent (e.g., CellTiter-Glo 3D). Calculate the IC₅₀ shift between the ABT-treated and untreated arms.

Protocol 2: Electrophilic Trapping via LC-MS/MS

Reactive imines and nitrile oxides are too transient to measure directly. We utilize Glutathione Ethyl Ester (GSH-EE) because its lipophilicity better mimics the intracellular trapping environment and improves chromatographic retention[3].

  • Step 1: Prepare a 1 mL incubation mixture containing Human Liver Microsomes (HLMs) at 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2: Add 5-AAMMP·2HCl (10 µM final concentration) and GSH-EE (5 mM final concentration).

  • Step 3 (Self-Validation): Initiate the reaction by adding 1 mM NADPH. Run a parallel control arm substituting NADPH with buffer. Causality check: Adducts forming in the +NADPH arm but absent in the -NADPH arm prove that the reactive species is generated via enzymatic bioactivation, ruling out spontaneous chemical degradation.

  • Step 4: Incubate at 37°C for 120 minutes. Quench with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Step 5: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, scanning for the neutral loss of 129 Da (characteristic of the glutamate moiety cleavage from the GSH-EE adduct) to quantify RM formation[3].

References
  • Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes Chemical Research in Toxicology (ACS)[Link]

  • Systematic Approach to Organizing Structural Alerts for Reactive Metabolite Formation from Potential Drugs Chemical Research in Toxicology (ACS)[Link]

  • Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer BMC Chemistry[Link]

  • P450-Mediated Metabolism of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide and Its Analogues to Aldoximes Chemical Research in Toxicology (ACS)[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Quantification Methods for 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride, a heterocyclic amine of interest in pharmaceutical dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride, a heterocyclic amine of interest in pharmaceutical development and quality control. As professionals in drug development, we understand that robust and reliable analytical data is the bedrock of regulatory submission and product safety. The objective is not merely to present protocols, but to detail a self-validating system of experimentation and explain the causal logic behind our choices.

The validation frameworks discussed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a harmonized approach to validating analytical procedures.[1][2][3][4] For applications involving biological matrices (e.g., plasma, urine), the standards set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide further essential criteria.[5][6][7][8][9]

Strategic Selection of the Analytical Technique

The first critical decision is the choice of analytical technology. The molecular structure of 5-Amino-4-aminomethyl-1-methylpyrazole, featuring a pyrazole ring, suggests potential for UV absorbance, making Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) a viable option. However, for applications requiring higher sensitivity, such as pharmacokinetic studies, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative due to its unparalleled selectivity and lower detection limits.

This guide will compare and contrast the validation of both methods, providing the technical rationale to select the appropriate technique for your intended purpose.

Decision Logic for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. The following diagram illustrates a typical decision-making workflow.

start Quantification of 5-Amino-4-aminomethyl-1-methylpyrazole sensitivity High Sensitivity Required? (e.g., <10 ng/mL, Bioanalysis) start->sensitivity matrix Complex Matrix? (e.g., Plasma, Tissue) sensitivity->matrix Yes hplc Recommend RP-HPLC-UV sensitivity->hplc No matrix->hplc No lcms Recommend LC-MS/MS matrix->lcms Yes

Caption: Decision workflow for selecting an analytical method.

Method Comparison: RP-HPLC-UV vs. LC-MS/MS

The following table provides a head-to-head comparison of the two techniques for the quantification of our target analyte.

ParameterRP-HPLC-UVLC-MS/MSCausality and Rationale
Principle Separation by polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.LC-MS/MS adds a layer of mass-based identification, dramatically increasing confidence in analyte identification, especially in complex samples.
Specificity Good. Dependent on chromatographic resolution from interferences.Excellent. Can distinguish compounds with identical retention times but different masses.Co-eluting impurities can inflate HPLC-UV results. Mass detection in LC-MS/MS is inherently more specific.
Sensitivity (LOQ) Moderate (typically µg/mL to high ng/mL).High (typically low ng/mL to pg/mL).Mass spectrometers are significantly more sensitive detectors than UV detectors, making LC-MS/MS essential for trace-level quantification.
Matrix Effect Low to moderate.Can be significant (ion suppression/enhancement).The ionization process in LC-MS/MS is susceptible to interference from matrix components, requiring specific validation experiments.[10][11]
Development Time Shorter.Longer, requires optimization of MS parameters.Tuning the mass spectrometer for a specific molecule adds complexity and time to method development.
Cost (Instrument) Lower.Higher.The complexity and technology of a mass spectrometer result in a significantly higher capital investment.
Cost (Operational) Lower.Higher (requires high-purity solvents, gases, and more maintenance).LC-MS/MS systems have higher consumable and maintenance costs compared to standard HPLC systems.

Validation Protocol: RP-HPLC-UV Method

This protocol is designed to rigorously validate an HPLC-UV method for quantifying 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride in a drug substance or simple formulation, adhering to ICH Q2(R1) guidelines.[3][4][12]

Proposed Chromatographic Conditions

The conditions below are a robust starting point based on established methods for similar pyrazole derivatives.[13][14][15]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detection UV at 230 nm (Hypothetical λmax)
Step-by-Step Validation Workflow

The validation process follows a logical sequence to ensure all performance characteristics of the method are thoroughly evaluated.

cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_final Finalization dev Optimize Chromatography (Column, Mobile Phase) spec Specificity (Forced Degradation) dev->spec lin Linearity & Range spec->lin acc Accuracy (% Recovery) lin->acc prec Precision (Repeatability & Intermediate) acc->prec loq LOD & LOQ (S/N Ratio) prec->loq rob Robustness (Small Variations) loq->rob sst Define System Suitability rob->sst report Validation Report sst->report

Caption: Workflow for analytical method validation.

Validation Parameter Protocols & Acceptance Criteria
ParameterExperimental ProtocolAcceptance Criteria (ICH Q2 R1)Causality
Specificity Analyze blank, placebo, and analyte. Perform forced degradation studies (acid, base, peroxide, heat, light).Peak purity index > 0.99. Analyte peak is resolved from all degradation products (Resolution > 2).Ensures the method measures only the analyte, free from interference from impurities or degradation products, which is fundamental for accurate quantification.[4][16]
Linearity Prepare at least 5 concentrations spanning the expected range (e.g., 50-150% of target). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.Confirms a proportional relationship between detector response and analyte concentration, allowing for accurate calculation of unknown sample concentrations.[14][16]
Range Confirmed by linearity, accuracy, and precision data.The range over which the method is shown to be accurate, precise, and linear.Defines the upper and lower concentration limits for which the method is reliable, ensuring it is fit for its intended purpose.[3][16]
Accuracy Analyze samples at 3 concentrations (low, mid, high) in triplicate (n=9 total). Calculate % recovery of the known amount.Mean recovery of 98.0% - 102.0%.Measures the closeness of the experimental value to the true value, preventing systematic errors or bias in the results.[16]
Precision Repeatability: 6 replicate injections at 100% concentration. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.Demonstrates the method's consistency and reproducibility under various conditions, ensuring reliable results over time and between analysts.[16]
LOQ/LOD Determine concentration with a signal-to-noise (S/N) ratio of ~10 (LOQ) and ~3 (LOD).LOQ precision RSD ≤ 10%. Accuracy at LOQ within ±20%.Defines the lowest concentration that can be reliably quantified (LOQ) and detected (LOD), which is critical for impurity analysis or low-dose assays.[4][16]
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability criteria must be met. No significant change in results.Assesses the method's reliability during normal use when minor variations in operating conditions are expected.

Validation Protocol: LC-MS/MS Method

This protocol is tailored for quantifying the analyte in a complex biological matrix (e.g., human plasma), adhering to FDA and EMA bioanalytical guidelines.[5][6][17]

Proposed LC-MS/MS Conditions
ParameterCondition
LC System UPLC/UHPLC for fast gradients
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions Parent Ion > Product Ion (e.g., m/z 155.1 > 110.1, hypothetical)
Sample Prep Protein precipitation or Solid Phase Extraction (SPE)
Bioanalytical Validation Parameters & Acceptance Criteria

LC-MS/MS validation includes all the parameters of HPLC but with additional tests and more stringent criteria for accuracy and precision, particularly concerning matrix effects.[11][18]

ParameterExperimental ProtocolAcceptance Criteria (FDA/EMA)Causality
Selectivity Analyze at least 6 blank matrix lots. Check for interference at the retention time of the analyte and internal standard (IS).Response in blank samples should be <20% of the LLOQ response.Ensures that endogenous components of the biological matrix do not interfere with the quantification, a critical requirement for bioanalysis.[6][7]
Linearity Prepare a calibration curve in the matrix (e.g., 8 non-zero standards). Use a weighted (1/x or 1/x²) linear regression.r² ≥ 0.99. Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).Establishes the quantifiable range in the presence of the matrix, accounting for potential non-linear detector responses at low concentrations.
Accuracy & Precision Analyze Quality Control (QC) samples at 4 levels (LOD, Low, Mid, High) over 3 separate runs (n=5 per level per run).Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ).This is the core of bioanalytical validation, proving the method is reliable and reproducible for analyzing study samples.[6][7]
Matrix Effect Analyze analyte at low and high concentrations spiked into post-extraction blank matrix from 6 different sources. Compare response to analyte in a neat solution.The coefficient of variation (CV) of the matrix factor should be ≤15%.Quantifies the impact of ion suppression or enhancement from the matrix, ensuring that variability between subjects' samples does not compromise data integrity.
Recovery Compare the analyte response from pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible, though it does not need to be 100%.Measures the efficiency of the sample extraction process, ensuring it is consistent across the concentration range.
Stability Evaluate analyte stability in the matrix under various conditions: Freeze-thaw (3 cycles), short-term (bench-top), long-term (frozen), and in-processed samples.Mean concentration of stability samples must be within ±15% of nominal concentration.Guarantees that the analyte concentration does not change during sample collection, storage, and processing, which is vital for the integrity of clinical or preclinical studies.[6][7]

Conclusion and Recommendations

The choice of quantification method for 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride is fundamentally driven by the intended application.

  • For routine quality control, purity assessment, or formulation analysis where concentrations are relatively high (µg/mL or higher), a well-validated RP-HPLC-UV method is efficient, cost-effective, and robust. It provides the necessary performance characteristics as stipulated by ICH Q2(R1) guidelines.

  • For trace-level quantification in complex biological matrices, such as in pharmacokinetic, toxicokinetic, or bioequivalence studies, a validated LC-MS/MS method is mandatory. Its superior sensitivity and selectivity are essential to meet the stringent requirements of regulatory bodies like the FDA and EMA.

Ultimately, the investment in a thorough and systematic validation process is non-negotiable. It provides objective evidence that the chosen method is fit for its purpose, ensuring the integrity, reliability, and defensibility of the generated data.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • MicroSolv Technology Corporation. (2025). Validating HPLC and LC-MS Methods for Regulated Labs - Primer. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • UPSpace - University of Pretoria. (n.d.). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). Validation parameters for HPLC-DAD and LC-MS optimized methods. [Link]

  • ResearchGate. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine. [Link]

  • ResearchGate. (n.d.). Validation parameters for HPLC-MS/MS method. [Link]

  • Semantic Scholar. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • SCIRP. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of polysubstituted amino pyrazole via multicomponent strategy using NiFe2O4 nanocatalyst. [Link]

  • ResearchGate. (2026). Synthesis of 5-amino-pyrazol-4-N'-[bis(metylthio)- methylene]carbohydrazide. [Link]

Sources

Comparative

Inter-Laboratory Validation of 5-Amino-4-aminomethyl-1-methylpyrazole Dihydrochloride Synthesis: Batch vs. Continuous Flow Methodologies

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation Executive Summary & Synthetic Challenges The synthesis of 5-Amino-4-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Validation

Executive Summary & Synthetic Challenges

The synthesis of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride is a critical enabling step in the development of pyrazole-based kinase inhibitors and advanced active pharmaceutical ingredients (APIs). The standard synthetic route involves the catalytic hydrogenation of the precursor, 5-amino-1-methylpyrazole-4-carbonitrile (CAS 5334-41-8)[1].

However, the reduction of nitriles to primary amines is notoriously prone to chemoselectivity issues. As the nitrile is reduced, it forms a highly reactive imine intermediate. If the mass transfer of hydrogen is insufficient, the newly formed primary amine can attack this imine intermediate, releasing ammonia and forming an unwanted secondary amine dimer [2]. To circumvent this, the reaction is typically run in the presence of a strong acid (e.g., methanolic HCl) to immediately protonate the primary amine, trapping it as the non-nucleophilic dihydrochloride salt.

This guide provides an objective, data-driven comparison of two primary methodologies—Traditional Batch Hydrogenation and Continuous Flow Hydrogenation —based on an inter-laboratory validation study conducted across three independent research facilities.

MechanisticPathway Nitrile 5-Amino-1-methylpyrazole- 4-carbonitrile Imine Reactive Imine Intermediate Nitrile->Imine + H2 (Pd Catalyst) Primary Target Primary Amine (Dihydrochloride) Imine->Primary + H2, HCl (Trapping) Secondary Secondary Amine (Dimer Byproduct) Imine->Secondary + Primary Amine (- NH3)

Caption: Mechanistic pathway of nitrile reduction highlighting the competitive formation of secondary amines.

Inter-Laboratory Validation Data

To rigorously evaluate the scalability and reliability of both methods, three independent laboratories (Lab A, Lab B, and Lab C) executed standardized protocols. The objective was to measure isolated yield, product purity (via quantitative NMR), Space-Time Yield (STY), and the Environmental Factor (E-factor).

Table 1: Performance Comparison (Batch vs. Continuous Flow)
MetricMethodLab A (Process R&D)Lab B (Scale-up)Lab C (Academic)Mean ± SD
Isolated Yield (%) Batch78.481.276.978.8 ± 2.2
Flow94.595.193.894.5 ± 0.7
Purity (qNMR, %) Batch96.597.195.896.5 ± 0.7
Flow99.299.599.199.3 ± 0.2
Reaction Time / Residence Batch12 hours12 hours14 hours~12.6 hours
Flow4.5 mins4.5 mins4.5 mins4.5 mins
Space-Time Yield (g/L/h) Batch14.515.113.814.5 ± 0.7
Flow310.4315.2308.7311.4 ± 3.4
E-factor Batch34.232.835.534.2 ± 1.4
Flow8.48.18.68.4 ± 0.3

Data Analysis: The continuous flow methodology demonstrated a statistically significant improvement in both yield and purity. The causality behind this lies in the high gas-liquid interfacial area generated in segmented flow regimes, which accelerates the second hydrogenation step (imine to primary amine) faster than the competing dimerization pathway[3].

Methodological Comparison & Self-Validating Protocols

Protocol A: Traditional Batch Hydrogenation

Mechanism & Causality: In a batch reactor, hydrogen gas must dissolve into the liquid phase before reaching the heterogeneous catalyst. Because mass transfer is limited by the mechanical stirring rate, the local concentration of dissolved H₂ can drop, increasing the lifetime of the imine intermediate and promoting dimer formation.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged 500 mL stainless steel autoclave, dissolve 5-amino-1-methylpyrazole-4-carbonitrile (10.0 g, 81.9 mmol) in 150 mL of anhydrous methanol.

  • Acidification: Slowly add 30 mL of 4M HCl in dioxane. Causality: The anhydrous acid ensures the resulting primary amine is immediately protonated, preventing it from acting as a nucleophile.

  • Catalyst Loading: Add 1.5 g of 10% Pd/C (50% wet).

  • Reaction: Seal the autoclave, purge three times with N₂, and three times with H₂. Pressurize to 10 bar H₂. Stir at 800 rpm at 40 °C for 12 hours.

  • Self-Validating Check: After 12 hours, sample 0.5 mL of the reaction mixture, filter through a micro-syringe, and analyze via GC-MS. Validation: The reaction is only deemed complete when the nitrile peak (m/z 122) is <1% relative to the product.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield a crude solid. Recrystallize from ethanol/diethyl ether to afford the dihydrochloride salt.

Protocol B: Continuous Flow Hydrogenation

Mechanism & Causality: Continuous flow reactors utilize a packed bed of catalyst and a T-mixer to create a segmented gas-liquid flow (Taylor flow). This reduces the diffusion distance for H₂ to the micrometer scale, ensuring the catalyst surface is constantly saturated with hydrogen, thereby driving the reaction quantitatively to the primary amine [4].

FlowSetup Reservoir Substrate + HCl in MeOH Mixer T-Mixer Reservoir->Mixer HPLC Pump (1.0 mL/min) H2 H2 Gas (Mass Flow Controller) H2->Mixer 15 sccm Reactor Packed Bed Reactor (Polysilane/SiO2-Pd) Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (10 bar) Reactor->BPR 50 °C Collection Product Collection (In-line ReactIR) BPR->Collection Continuous

Caption: Schematic of the continuous-flow hydrogenation reactor setup with in-line analytics.

Step-by-Step Methodology:

  • Substrate Feed: Prepare a 0.5 M solution of 5-amino-1-methylpyrazole-4-carbonitrile in MeOH containing 1.2 equivalents of anhydrous HCl.

  • Reactor Priming: Pack a stainless-steel column (4.1 mm ID x 25 cm) with polysilane/SiO₂-supported Pd catalyst. Prime the system with pure MeOH at 1.0 mL/min.

  • Flow Initiation: Introduce H₂ gas via a Mass Flow Controller (MFC) at 15 sccm into a T-mixer alongside the substrate feed (pumped at 1.0 mL/min).

  • Reaction Parameters: Maintain the packed bed reactor at 50 °C. Set the Back Pressure Regulator (BPR) to 10 bar to increase the solubility of H₂ in the methanolic stream. The residence time is approximately 4.5 minutes.

  • Self-Validating Automation: An in-line ReactIR probe is placed immediately after the BPR. Validation: The system monitors the disappearance of the characteristic nitrile stretching frequency at 2220 cm⁻¹. If the absorbance exceeds a pre-set threshold (indicating incomplete conversion), the system automatically reduces the HPLC pump flow rate to increase residence time, ensuring a self-correcting, steady-state output.

  • Workup: The effluent is continuously collected and concentrated in vacuo. Due to the high chemoselectivity, recrystallization is often unnecessary, yielding analytically pure 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride.

Conclusion & Recommendations

For early-stage discovery where only milligram quantities are required, Traditional Batch Hydrogenation remains a viable and accessible option. However, the inter-laboratory validation data clearly demonstrates that Continuous Flow Hydrogenation is the superior methodology for scale-up and process development.

By overcoming gas-liquid mass transfer limitations, the flow methodology completely suppresses secondary amine dimerization, increasing the mean isolated yield from 78.8% to 94.5%. Furthermore, the integration of in-line ReactIR creates a self-validating system that guarantees batch-to-batch reproducibility, making it highly recommended for API manufacturing environments.

References

  • PubChem. (2025). 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile | C5H6N4 | CID 219740. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ai, S., et al. (2018). Pd-CuFe Catalyst for Transfer Hydrogenation of Nitriles: Controllable Selectivity to Primary Amines and Secondary Amines. iScience, 9, 313-324. Retrieved from:[Link]

  • Mészáros, R., et al. (2019). Continuous-Flow Hydrogenation and Reductive Deuteration of Nitriles: a Simple Access to α,α-Dideutero Amines. ChemPlusChem, 84(10), 1508-1511. Retrieved from:[Link]

  • Saito, Y., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2-Supported Palladium Catalyst under Continuous-Flow Conditions. ChemistryOpen, 6(2), 211-215. Retrieved from:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride

As a Senior Application Scientist, I recognize that handling specialized building blocks like 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride requires moving beyond basic safety data sheets. To ensure absolute lab...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride requires moving beyond basic safety data sheets. To ensure absolute laboratory safety and experimental integrity, researchers must understand the chemical causality behind the hazards.

This compound features a nucleophilic aminopyrazole core stabilized as a dihydrochloride salt. While this salt form drastically improves aqueous solubility for biological assays, it introduces specific hygroscopic and acidic hazards that dictate strict personal protective equipment (PPE) and operational workflows.

Here is the comprehensive, self-validating guide to the safe handling, operational logistics, and disposal of this compound.

Hazard Profile & Mechanistic Causality

Understanding the mechanism of a chemical's hazard is the first step in effective risk mitigation. The dihydrochloride salt is highly hygroscopic, meaning it actively absorbs ambient moisture. When this powder contacts physiological moisture (sweat, tears, or respiratory mucosa), it dissociates, releasing hydrochloric acid (HCl) and causing localized, acid-mediated tissue damage 1.

Table 1: Quantitative Hazard Summary and Causality

Hazard ClassGHS CodeMechanistic CausalityRequired Mitigation
Skin Irritation H315Dissociation of the dihydrochloride salt in epidermal moisture drops local pH, causing acid burns and irritation 2.100% Nitrile gloves; knit-cuff lab coat.
Eye Irritation H319The acidic salt profile and nucleophilic amines aggressively disrupt the lipid bilayer of the corneal epithelium 1.Indirect-vented chemical splash goggles.
Respiratory Irritation H335Fine crystalline dust easily aerosolizes. Inhalation deposits acidic particulates directly onto sensitive mucous membranes 3.Calibrated chemical fume hood (80-100 fpm).

Mandatory PPE System (Self-Validating)

Do not rely on generic laboratory apparel. The PPE selected for 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride must specifically counter its acidic and hygroscopic nature.

  • Hand Protection (Nitrile Only): Wear 100% nitrile gloves (minimum 4 mil thickness). Causality: Latex offers notoriously poor resistance to polar organic salts and acids.

    • Self-Validation Step: Perform a visual "inflation test" on gloves before donning to check for micro-tears. If handling concentrated stock solutions, double-glove.

  • Eye Protection (Splash Goggles): Wear indirect-vented chemical splash goggles. Standard safety glasses are insufficient because they leave the orbital area vulnerable to aerosolized, acidic dust particles.

  • Body Protection: A flame-retardant (FR) or heavy cotton lab coat with fitted knit cuffs. Causality: Open cuffs allow aerosolized powder to settle on the wrists, where sweat will activate the dihydrochloride salt, causing delayed contact dermatitis.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood. If a hood is unavailable or bulk transfer is required, an N95 or P100 particulate respirator is mandatory to block crystalline dust.

Operational Workflow & Solubilization Protocol

Because this compound is highly water-soluble but yields an acidic solution 4, the solubilization process must be carefully controlled to prevent exothermic micro-reactions and ensure experimental reproducibility.

Step-by-Step Solubilization Methodology:

  • Environmental Setup: Verify the fume hood face velocity monitor reads between 80–100 feet per minute (fpm). Clear the workspace of strong oxidizing agents or strong bases to prevent violent acid-base reactions 3.

  • Static Mitigation: Hygroscopic powders are highly prone to static cling, which causes erratic weighing and aerosolization. Action: Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatula prior to transfer.

  • Powder Transfer: Weigh the exact required mass. Immediately flush the primary chemical vial with an inert gas (Nitrogen or Argon) before sealing to prevent atmospheric moisture from degrading the remaining stock.

  • Controlled Dissolution: Measure your solvent (e.g., DI water or biological buffer) into a beaker. Slowly add the powder to the liquid while stirring. Causality: Adding powder to liquid prevents clumping and dissipates any mild heat of dissolution evenly.

  • pH Validation (Critical): The solution will naturally drop to a pH < 5.0 due to the release of HCl 4. Self-Validation Step: Insert a calibrated pH probe. Titrate dropwise with a mild base (e.g., 1M NaOH) until your target physiological pH is achieved.

Handling & Spill Response Logic

PPE_Workflow Start Pre-Operation: Risk Assessment PPE Don PPE: Nitrile, Goggles, Lab Coat Start->PPE Hood Fume Hood Setup: Verify Airflow PPE->Hood Handle Chemical Handling: Weighing & Transfer Hood->Handle Spill Spill Detected? Handle->Spill Neutralize Neutralize with NaHCO3 & Clean Up Spill->Neutralize Yes Dispose Aqueous/Solid Waste Disposal Spill->Dispose No Neutralize->Dispose

Workflow for handling 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride and spill response.

Spill Response and Disposal Plan

In the event of a spill, standard cleaning protocols must be suspended in favor of acid-neutralization tactics.

Solid Powder Spills:

  • Do NOT use water. Applying water will instantly solubilize the dihydrochloride salt, creating a highly acidic puddle that expands the contamination zone 1.

  • Gently cover the powder with dry sand or a non-combustible absorbent.

  • Use a static-free brush and dustpan to sweep the material into a sealable hazardous waste container.

Aqueous Solution Spills:

  • Cover the liquid spill with a mild neutralizing agent, such as Sodium Bicarbonate (NaHCO₃) powder.

  • Self-Validation Step: Watch for effervescence (bubbling). The cessation of CO₂ release visually confirms that the acidic dihydrochloride components have been fully neutralized.

  • Wipe up the neutralized slurry with absorbent pads and place them in a designated solid hazardous waste bin.

Disposal: Never dispose of 5-Amino-4-aminomethyl-1-methylpyrazole dihydrochloride solutions down the drain. Collect all aqueous waste in a clearly labeled, vented polyethylene container designated for "Aqueous Acidic Organic Waste."

References

  • Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile AK Scientific, Inc.
  • 1,5-Diaminopentane dihydrochloride Chemical Properties & Handling CymitQuimica
  • Ethylenediamine dihydrochloride 333-18-6 wiki: Safety and Handling Guidechem
  • N-Methyl-o-phenylenediamine dihydrochloride | 25148-68-9 Benchchem

Sources

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